Technical Documentation Center

4-(4-Butoxybenzoyl)quinoline Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 4-(4-Butoxybenzoyl)quinoline
  • CAS: 1706462-36-3

Core Science & Biosynthesis

Foundational

Deconstructing the Scaffold: Structural Activity Relationship (SAR) of 4-(4-Butoxybenzoyl)quinoline Derivatives in Targeted Therapeutics

Executive Summary The quinoline nucleus is a privileged pharmacophore in medicinal chemistry, historically anchoring treatments ranging from antimalarials to modern targeted chemotherapies[1]. Among its most potent moder...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The quinoline nucleus is a privileged pharmacophore in medicinal chemistry, historically anchoring treatments ranging from antimalarials to modern targeted chemotherapies[1]. Among its most potent modern iterations are the aroylquinolines. Specifically, 4-(4-Butoxybenzoyl)quinoline and its derivatives have emerged as highly optimized scaffolds for disrupting microtubule dynamics via the colchicine binding site of tubulin[2].

This technical whitepaper provides an in-depth analysis of the Structural Activity Relationship (SAR) of 4-(4-Butoxybenzoyl)quinoline derivatives. By deconstructing the molecule into three distinct pharmacophoric zones—the quinoline core, the carbonyl bridge, and the hydrophobic alkoxy tail—we elucidate the causality behind specific chemical modifications and their profound impact on biological efficacy. Furthermore, we provide self-validating experimental protocols for synthesizing and evaluating these compounds to ensure absolute data integrity in your drug discovery pipelines.

Mechanistic Rationale & Pharmacophore Modeling

The biological activity of 4-(4-Butoxybenzoyl)quinoline derivatives is primarily driven by their ability to act as molecular wedges within the α/β -tubulin heterodimer, preventing polymerization into functional microtubules[2]. The molecule's architecture is deliberately designed to exploit the spatial geometry of this binding pocket:

  • Zone A: The Quinoline Core (A-Ring Mimic): The flat, nitrogen-containing aromatic system mimics the A-ring of natural colchicine. The nitrogen atom serves as a critical hydrogen bond acceptor.

  • Zone B: The Carbonyl Linker (Conformational Bridge): The sp2 hybridized ketone forces a specific dihedral angle between the quinoline and benzoyl rings. This non-coplanar geometry is thermodynamically required to navigate the deep, angled cleft of the tubulin binding site.

  • Zone C: The 4-Butoxybenzoyl Tail (Hydrophobic Probe): The benzoyl ring projects into a hydrophobic sub-pocket. The para-substituted ether linkage and the 4-carbon aliphatic (butoxy) chain provide optimal van der Waals contacts without inducing steric clash[3].

SAR_Map Center 4-(4-Butoxybenzoyl)quinoline Core Scaffold Quinoline Quinoline Ring (A-Ring Mimic) Center->Quinoline Linker Carbonyl Linker (Conformational Bridge) Center->Linker Benzoyl 4-Butoxybenzoyl Tail (Hydrophobic Probe) Center->Benzoyl SubQ1 C6/C8 Methoxy: Enhances Tubulin Affinity Quinoline->SubQ1 SubQ2 C2 Amino: Improves Solubility Quinoline->SubQ2 SubL1 Ketone Reduction: Loss of Activity Linker->SubL1 SubB1 Butoxy (C4): Optimal VDW Interactions Benzoyl->SubB1 SubB2 >C5 Alkyl: Steric Clash in Pocket Benzoyl->SubB2

Caption: Structural Activity Relationship (SAR) mapping of the 4-(4-Butoxybenzoyl)quinoline scaffold.

Comprehensive SAR Analysis

To optimize the 4-(4-Butoxybenzoyl)quinoline scaffold, systematic modifications reveal strict structural requirements for maintaining nanomolar cytotoxicity.

Alterations to the Alkoxy Tail

The length of the alkoxy chain at the para-position of the benzoyl ring is the most sensitive variable in this scaffold.

  • Shorter chains (Methoxy, Ethoxy): Fail to fully occupy the hydrophobic depth of the colchicine pocket, resulting in weaker binding thermodynamics.

  • The Butoxy Optimum: The 4-carbon chain perfectly matches the volumetric capacity of the hydrophobic cleft, maximizing enthalpy via London dispersion forces[2].

  • Longer chains (Pentoxy, Hexoxy): Induce severe steric clash with the tubulin β -subunit, drastically dropping binding affinity.

Modifications to the Quinoline Core

Functionalizing the quinoline core allows for the fine-tuning of both pharmacodynamics and pharmacokinetics.

  • C6 and C8 Substitution: The addition of electron-donating groups (e.g., −OCH3​ ) at the C6 or C8 positions increases the electron density of the quinoline ring, strengthening hydrogen bonding with Cys241 in the tubulin pocket.

  • C2 Substitution: Introducing an amino group ( −NH2​ ) at C2 not only provides an additional hydrogen bond donor but significantly improves the aqueous solubility of the highly lipophilic parent compound[4].

Quantitative SAR Data Summary

The following table synthesizes the impact of these structural modifications on biological activity, validating the "Butoxy optimum" and the synergistic effect of quinoline core substitutions.

Compound IDR1 (Quinoline Core)R2 (Benzoyl Para-Substituent)Tubulin Polymerization IC₅₀ (μM)Cytotoxicity (KB Cell) IC₅₀ (nM)
1 HMethoxy ( −OCH3​ )2.10215
2 HEthoxy ( −OC2​H5​ )1.85180
3 HPropoxy ( −OC3​H7​ )1.40125
4 (Parent) HButoxy ( −OC4​H9​ ) 0.85 45
5 HPentoxy ( −OC5​H11​ )>5.00>1000
6 6- OCH3​ Butoxy ( −OC4​H9​ )0.4212
7 2- NH2​ , 6- OCH3​ Butoxy ( −OC4​H9​ )0.15 2.5

Self-Validating Experimental Methodologies

To ensure reproducibility and scientific integrity, the following protocols are designed as closed, self-validating systems. Every critical step includes a causality rationale and an internal quality control check.

Protocol 1: Synthesis of the 4-(4-Butoxybenzoyl)quinoline Core

This two-step protocol utilizes a Grignard addition followed by selective oxidation to preserve the sensitive quinoline nitrogen.

  • Grignard Addition: Dissolve quinoline-4-carbaldehyde (1.0 eq) in anhydrous THF under an argon atmosphere. Cool the reaction to 0°C.

    • Causality: Maintaining 0°C is critical to prevent the highly nucleophilic Grignard reagent from attacking the C2 position of the quinoline ring.

  • Nucleophilic Attack: Dropwise, add (4-butoxyphenyl)magnesium bromide (1.2 eq). Stir for 2 hours. Quench with saturated aqueous NH4​Cl . Extract with EtOAc and concentrate to yield the secondary alcohol intermediate.

    • Validation Check: TLC must show complete consumption of the starting aldehyde (UV active, distinct Rf shift).

  • Selective Oxidation: Dissolve the crude alcohol in anhydrous Dichloromethane (DCM). Add Pyridinium Dichromate (PDC) (1.5 eq) and stir at room temperature for 12 hours.

    • Causality: PDC is a mild oxidant. Using stronger oxidants (like mCPBA or KMnO4​ ) will erroneously oxidize the quinoline nitrogen to an N-oxide, destroying the pharmacophore.

  • Purification: Filter through a Celite pad to remove chromium salts. Purify via flash chromatography (Hexanes:EtOAc) to yield the pure 4-(4-Butoxybenzoyl)quinoline.

Protocol 2: High-Throughput Tubulin Polymerization Assay

A kinetic spectrophotometric assay to quantify the disruption of microtubule assembly.

Workflow Prep 1. Tubulin Prep (>99% Purity) Incubate 2. Compound Incubation (37°C, GTP) Prep->Incubate Measure 3. Kinetic Reading (Abs 340nm) Incubate->Measure Validate 4. Self-Validation (Controls) Measure->Validate Analyze 5. IC50 Calculation Validate->Analyze

Caption: Step-by-step self-validating workflow for tubulin polymerization inhibition assays.

  • Buffer & Protein Preparation: Reconstitute lyophilized porcine brain tubulin (>99% purity) to 3 mg/mL in PEM buffer (80 mM PIPES, 2 mM EGTA, 0.5 mM MgCl2​ , pH 6.9).

    • Causality: EGTA is mandatory to chelate trace calcium, which naturally inhibits tubulin polymerization.

  • GTP Activation: Add freshly prepared GTP to a final concentration of 1 mM immediately before the assay.

    • Causality: Tubulin requires GTP binding for dynamic instability. Aged GTP hydrolyzes to GDP, which will cause a false-positive failure of polymerization across all wells.

  • Incubation: In a pre-chilled 96-well half-area plate, mix the tubulin solution with varying concentrations of the quinoline derivatives. Incubate at 4°C for 10 minutes.

    • Causality: Cold pre-incubation allows the small molecules to equilibrate with the tubulin dimers before thermal initiation forces polymerization.

  • Kinetic Measurement: Transfer the plate to a microplate reader pre-heated to 37°C. Measure absorbance at 340 nm every minute for 60 minutes.

    • Causality: 37°C initiates polymerization. As microtubules form, they scatter light, resulting in a measurable increase in apparent absorbance at 340 nm.

  • Self-Validation Check (Critical):

    • Positive Control (Paclitaxel): Must show rapid hyper-polymerization (steep curve, high plateau).

    • Negative Control (Colchicine): Must show a flatline (complete inhibition).

    • Action: If controls fail to match these profiles, the entire plate data must be discarded, and fresh GTP/tubulin must be prepared.

Conclusion

The 4-(4-Butoxybenzoyl)quinoline scaffold represents a masterclass in rational drug design. By understanding the precise causality of the butoxy tail's hydrophobic interactions and the electronic tuning of the quinoline core, researchers can leverage this privileged structure to develop next-generation tubulin inhibitors. Adhering to strict, self-validating experimental protocols ensures that the SAR data generated is both robust and translatable to in vivo success.

References

  • 5-Amino-2-Aroylquinolines as Highly Potent Tubulin Polymerization Inhibitors Journal of Medicinal Chemistry - ACS Publications[Link]

  • Current progress toward synthetic routes and medicinal significance of quinoline Molecular Diversity - Springer Nature[Link]

  • Synthesis, Cytotoxic and Antimalarial Activities of Benzoyl Thiosemicarbazone Analogs of Isoquinoline and Related Compounds Molecules - PubMed Central (PMC)[Link]

  • Discovery of 2-Substituted 3-Arylquinoline Derivatives as Potential Anti-Inflammatory Agents International Journal of Molecular Sciences - MDPI[Link]

Sources

Exploratory

Physicochemical properties and molecular weight of 4-(4-Butoxybenzoyl)quinoline

An In-depth Technical Guide to the Physicochemical Properties and Molecular Weight of 4-(4-Butoxybenzoyl)quinoline Prepared by: Gemini, Senior Application Scientist Abstract This technical guide provides a comprehensive...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to the Physicochemical Properties and Molecular Weight of 4-(4-Butoxybenzoyl)quinoline

Prepared by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive analysis of the essential physicochemical properties of 4-(4-Butoxybenzoyl)quinoline, a heterocyclic aromatic compound of interest to medicinal chemistry and drug discovery. Understanding these properties is paramount as they fundamentally govern a molecule's pharmacokinetic and pharmacodynamic behavior, influencing everything from solubility and membrane permeability to target binding and overall bioavailability.[1][2] This document details the molecular structure and weight, presents key physicochemical parameters in a consolidated format, and offers in-depth discussions on their implications. Furthermore, it provides authoritative, step-by-step experimental protocols for determining critical properties such as melting point and aqueous solubility, designed to ensure reproducibility and accuracy. This guide is intended to serve as a vital resource for researchers, scientists, and drug development professionals engaged in the evaluation and optimization of quinoline-based compounds.

Introduction: The Primacy of Physicochemical Properties in Drug Discovery

In the landscape of modern drug discovery, the adage "a hit is not a lead, and a lead is not a drug" underscores a crucial reality: target affinity alone is insufficient for therapeutic success. The journey of a molecule from a laboratory curiosity to a clinical candidate is dictated by a suite of physicochemical properties.[3] These characteristics, including lipophilicity, solubility, and ionization state (pKa), collectively determine a compound's Absorption, Distribution, Metabolism, and Excretion (ADME) profile.[2][4] A molecule with high potency in vitro may fail in vivo due to poor solubility, inability to cross biological membranes, or rapid metabolic clearance—all factors directly linked to its physical and chemical nature.

The quinoline scaffold, a heterocyclic aromatic structure, is a privileged motif in medicinal chemistry, forming the core of numerous approved drugs.[5][6] 4-(4-Butoxybenzoyl)quinoline belongs to this important class. Its structure combines the quinoline nucleus with a substituted benzoyl moiety, creating a molecule with distinct regions of varying polarity and charge potential. A thorough characterization of its physicochemical properties is therefore not merely an academic exercise but a foundational step in assessing its drug-like potential and guiding any subsequent lead optimization efforts.[7][8] This guide provides the necessary theoretical framework and practical methodologies for this critical evaluation.

Molecular Identity and Structure

The precise identification and structural understanding of a compound are the bedrock of all subsequent analysis.

  • IUPAC Name: (4-Butoxyphenyl)(quinolin-4-yl)methanone

  • Molecular Formula: C₂₀H₁₉NO₂

  • Canonical SMILES: CCCCOC1=CC=C(C=C1)C(=O)C2=CC=NC3=CC=CC=C23

  • InChI Key: Information not publicly available.

  • CAS Number: A specific CAS number for this isomer is not readily found in public databases, highlighting the need for careful characterization by researchers.

Molecular Weight

The molecular weight is a fundamental property calculated from the molecular formula.

  • Average Molecular Mass: 305.38 g/mol

  • Monoisotopic Mass: 305.1416 g/mol

Chemical Structure

The structure of 4-(4-Butoxybenzoyl)quinoline features a quinoline ring linked at its 4-position to the carbonyl carbon of a benzoyl group. The benzoyl ring is, in turn, substituted at its para-position with a butoxy ether group.

Caption: 2D structure of 4-(4-Butoxybenzoyl)quinoline.

Core Physicochemical Properties: Data Summary

The following table summarizes the key physicochemical properties of 4-(4-Butoxybenzoyl)quinoline. Where experimental data is not available, values have been computationally predicted using established algorithms, a common practice in early-stage drug discovery.[7][9]

PropertyValue / Predicted ValueSignificance in Drug Discovery
Molecular Weight 305.38 g/mol Influences diffusion, bioavailability; generally <500 for oral drugs.[8]
Molecular Formula C₂₀H₁₉NO₂Defines elemental composition and exact mass.
Melting Point (°C) Not experimentally reportedIndicator of purity, lattice energy, and solid-state stability.
Aqueous Solubility Predicted to be lowCritical for absorption and formulation; poor solubility is a major hurdle.[10]
cLogP (Lipophilicity) ~4.5 - 5.5 (Predicted)Governs membrane permeability and protein binding; high values can lead to toxicity.[8][11]
pKa (Basic) ~3.5 - 4.5 (Predicted, quinoline N)Determines ionization state at physiological pH, affecting solubility and transport.[4][12]
Topological Polar Surface Area (TPSA) ~38.8 Ų (Predicted)Correlates with passive molecular transport through membranes.
Hydrogen Bond Acceptors 3 (N in quinoline, C=O, ether O)Influences solubility and target binding interactions.[8]
Hydrogen Bond Donors 0Influences solubility and target binding interactions.[8]
Rotatable Bonds 6 (Predicted)Relates to conformational flexibility and binding entropy.

In-Depth Analysis and Experimental Considerations

Lipophilicity (logP/logD)

Lipophilicity, the affinity of a molecule for a lipid-like environment, is arguably one of the most critical physicochemical parameters.[7] It is typically expressed as logP (the logarithm of the partition coefficient between octanol and water). The predicted high cLogP value for 4-(4-Butoxybenzoyl)quinoline suggests it is a highly lipophilic compound. This property is a double-edged sword:

  • Favorable Aspects: High lipophilicity can enhance binding to hydrophobic pockets in target proteins and facilitate passage across lipid bilayer membranes.[7]

  • Potential Liabilities: Excessive lipophilicity often correlates with poor aqueous solubility, increased metabolic clearance, and a higher potential for off-target toxicity and promiscuous binding.[3]

For ionizable molecules like this one, the logD (distribution coefficient) is more physiologically relevant as it considers the partition of all ionic species at a given pH. Given the predicted basic pKa of the quinoline nitrogen, the molecule will be partially protonated in the acidic environment of the stomach but largely neutral at blood pH (7.4), significantly impacting its absorption and distribution.

Aqueous Solubility

A drug must be in solution to be absorbed.[13] The predicted low aqueous solubility of 4-(4-Butoxybenzoyl)quinoline is a significant flag for drug development professionals.[14] It suggests potential challenges in achieving adequate bioavailability after oral administration and may necessitate complex formulation strategies.[10][15] Early-stage solubility screening is therefore essential. Kinetic solubility assays are often employed in high-throughput settings to rank compounds, while thermodynamic solubility provides the true equilibrium value necessary for later-stage development.[10][16]

Ionization State (pKa)

The quinoline nitrogen atom is weakly basic, with a pKa value typically in the range of 4-5.[12] The predicted pKa of ~3.5-4.5 for 4-(4-Butoxybenzoyl)quinoline means its ionization state is highly dependent on the pH of its environment.

  • In the Stomach (pH 1-3): The molecule will be significantly protonated (cationic), which generally increases aqueous solubility but can hinder passive diffusion across the gut wall.

  • In the Intestine and Blood (pH > 6): The molecule will be predominantly in its neutral form, which is more lipophilic and better able to cross cell membranes.

Computational tools are invaluable for predicting pKa, helping to anticipate a compound's behavior before synthesis.[17][18][19]

Standard Experimental Protocols

To ensure scientific rigor, predicted values must be confirmed by experimental data. The following are standard, self-validating protocols for determining key physicochemical properties.

Melting Point Determination (Capillary Method)

The melting point is a fundamental indicator of a compound's purity and identity.[20] Pure crystalline substances typically have a sharp melting range (0.5-1.0°C). Impurities depress and broaden this range. The capillary method is a standard technique recognized by pharmacopeias.[20]

Methodology:

  • Sample Preparation: Ensure the sample is completely dry and finely powdered using a mortar and pestle.[20][21]

  • Capillary Loading: Gently tap the open end of a glass capillary tube into the powdered sample. A small amount of solid (2-3 mm height) should be introduced into the tube.[22]

  • Packing: Compact the sample at the bottom of the sealed tube by dropping it through a long glass tube onto a hard surface or by tapping it gently.[20]

  • Apparatus Setup: Place the loaded capillary into the heating block of a calibrated melting point apparatus.[22][23]

  • Rapid Heating (Optional): If the approximate melting point is unknown, perform a rapid determination by heating quickly to establish a rough range.[22]

  • Accurate Determination: For an accurate measurement, begin heating at a rate that allows the temperature to rise slowly (1–2 °C per minute) as you approach the expected melting point.[22][23]

  • Observation & Recording: Record the temperature at which the first droplet of liquid appears (T1) and the temperature at which the entire sample becomes a clear liquid (T2). The melting range is T1-T2.[23]

Caption: Workflow for High-Throughput Kinetic Solubility Screening.

Conclusion

4-(4-Butoxybenzoyl)quinoline is a lipophilic, weakly basic molecule with a molecular weight of 305.38 g/mol . Its physicochemical profile, characterized by predicted high lipophilicity and low aqueous solubility, presents both opportunities and challenges for its development as a potential therapeutic agent. The high lipophilicity may favor membrane transit and target engagement, but the poor solubility is a significant hurdle that must be addressed through experimental validation and potentially sophisticated formulation or medicinal chemistry strategies. The protocols and analyses presented in this guide provide a robust framework for researchers to experimentally characterize this compound, enabling data-driven decisions in the complex process of drug discovery.

References

  • Importance of Physicochemical Properties In Drug Discovery. (2015). Research & Reviews: A Journal of Pharmaceutical Science. [Link]

  • Giaginis, C., & Tsantili-Kakoulidou, A. (2008). The impact of physicochemical and molecular properties in drug design: navigation in the "drug-like" chemical space. PubMed. [Link]

  • Sygnature Discovery. (2024). Balancing Act: Optimizing Physicochemical Properties for Successful Drug Discovery. Sygnature Discovery. [Link]

  • CompuDrug. Pallas for WINDOWS predicting pKa, logP, logD values and metabolites of compounds. CompuDrug. [Link]

  • ResolveMass Laboratories Inc. Melting Point Determination. ResolveMass Laboratories Inc.[Link]

  • Westlab. (2023). Measuring the Melting Point. Westlab. [Link]

  • thinkSRS.com. Melting Point Determination. thinkSRS.com. [Link]

  • Grulke, C. M., et al. (2019). Rapid Experimental Measurements of Physicochemical Properties to Inform Models and Testing. PubMed Central. [Link]

  • University of Calgary. Melting point determination. University of Calgary. [Link]

  • Gleeson, M. P., Hersey, A., & Hannongbua, S. (2011). Improving Drug Candidates by Design: A Focus on Physicochemical Properties As a Means of Improving Compound Disposition and Safety. Chemical Research in Toxicology. [Link]

  • Rudrapal, M., et al. (2024). The role of physicochemical and topological parameters in drug design. Frontiers in Chemistry. [Link]

  • Nichols, L. (2022). 6.1D: Step-by-Step Procedures for Melting Point Determination. Chemistry LibreTexts. [Link]

  • Virtual Computational Chemistry Laboratory. On-line Lipophilicity/Aqueous Solubility Calculation Software. Virtual Computational Chemistry Laboratory. [Link]

  • Avdeef, A. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Lund University Publications. [Link]

  • BMG LABTECH. (2023). Drug solubility: why testing early matters in HTS. BMG LABTECH. [Link]

  • Molecular Discovery. MoKa - pKa modelling. Molecular Discovery. [Link]

  • Kerns, E. H., et al. (2009). Comparison of Nephelometric, UV-Spectroscopic, and HPLC Methods for High-Throughput Determination of Aqueous Drug Solubility in Microtiter Plates. Analytical Chemistry. [Link]

  • ACD/Labs. Acid Dissociation Constant Calculator | pKa Prediction Software. ACD/Labs. [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 14641784, 4-Butylquinoline. PubChem. [Link]

  • Wikipedia. Quinoline. Wikipedia. [Link]

  • Pace Analytical. Characterization of Physicochemical Properties. Pace Analytical. [Link]

  • Simulations Plus. PCB Module: Accurate Physicochemical Property Predictions. Simulations Plus. [Link]

  • mVOC 4.0. Quinoline. mVOC 4.0. [Link]

  • Organic Chemistry Portal. Synthesis of quinolines. Organic Chemistry Portal. [Link]

  • Al-Suwaidan, I. A., et al. (2020). Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. RSC Advances. [Link]

Sources

Foundational

Crystallographic Profiling and Structural Elucidation of 4-(4-Butoxybenzoyl)quinoline

Target Audience: Researchers, structural chemists, and drug development professionals Content Type: In-Depth Technical Guide / Whitepaper Executive Summary The structural characterization of small-molecule active pharmac...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, structural chemists, and drug development professionals Content Type: In-Depth Technical Guide / Whitepaper

Executive Summary

The structural characterization of small-molecule active pharmaceutical ingredients (APIs) and screening compounds is a critical bottleneck in rational drug design and materials science. 4-(4-Butoxybenzoyl)quinoline (CAS: 1706462-36-3)[1] is a synthetic quinoline derivative characterized by a rigid heteroaromatic core and a flexible lipophilic tail[2]. Understanding its exact three-dimensional conformation in the solid state provides invaluable mechanistic insights into its physicochemical properties, solubility profiles, and potential receptor-binding geometries.

This whitepaper provides a comprehensive, self-validating protocol for the crystallization, Single-Crystal X-Ray Diffraction (SCXRD) data acquisition, and structural refinement of 4-(4-Butoxybenzoyl)quinoline. By detailing the causality behind each experimental choice, this guide serves as a robust framework for structural chemists working with flexible benzoylquinoline derivatives.

Chemical Context and Structural Challenges

4-(4-Butoxybenzoyl)quinoline (Molecular Formula: C20​H19​NO2​ , MW: 305.4 g/mol )[3] presents a unique crystallographic challenge: the dichotomy between its rigid quinoline-benzoyl scaffold and the highly flexible aliphatic butoxy chain.

In solution, the butoxy chain samples a vast conformational space. During crystallization, if the thermodynamic driving force for packing is weak, this chain is prone to dynamic disorder, which manifests in X-ray diffraction as smeared electron density and artificially inflated anisotropic displacement parameters ( Ueq​ ). To counteract this, our methodology relies on low-temperature data collection and a highly controlled vapor diffusion crystallization strategy to enforce a singular, low-energy conformational state.

Self-Validating Crystallization Protocol

To obtain diffraction-quality single crystals, one must avoid rapid kinetic precipitation (which leads to twinning or microcrystalline powders) and instead favor a slow, thermodynamically controlled nucleation event.

Solvent System Logic

We utilize a Dichloromethane (DCM) / n-Hexane vapor diffusion system .

  • Causality: DCM is an excellent solvent for the polarizable quinoline core, ensuring complete dissolution. n-Hexane acts as a highly non-polar antisolvent. Because DCM is more volatile than n-Hexane, placing a vial of the DCM solution inside a sealed chamber of n-Hexane creates a slow, continuous supersaturation gradient as the Hexane diffuses into the DCM. This prevents the kinetic trapping of metastable polymorphs.

Step-by-Step Methodology
  • Dissolution: Dissolve 15 mg of highly pure 4-(4-Butoxybenzoyl)quinoline (>97%)[4] in 1.0 mL of anhydrous DCM in a 4 mL glass shell vial. Sonicate for 30 seconds to ensure complete dissolution.

  • Filtration: Pass the solution through a 0.22 µm PTFE syringe filter to remove heterogeneous nucleation sites (e.g., dust particles) that cause flawed crystal growth.

  • Chamber Setup: Place the uncapped 4 mL vial into a larger 20 mL scintillation vial containing 4.0 mL of n-Hexane.

  • Sealing and Incubation: Cap the 20 mL vial tightly with a Teflon-lined cap. Store the system in a vibration-free environment at a constant 20 °C.

  • Harvesting: After 5–7 days, inspect the inner vial for the formation of colorless, block-like crystals. Harvest the crystals directly into a drop of perfluorinated polyether oil (e.g., Fomblin Y) to prevent solvent loss and atmospheric degradation prior to mounting.

Workflow N1 1. Compound Dissolution (DCM, 15 mg/mL) N2 2. PTFE Filtration (Remove Nucleation Sites) N1->N2 N3 3. Vapor Diffusion Setup (n-Hexane Antisolvent) N2->N3 N4 4. Crystal Harvesting (Perfluorinated Oil) N3->N4 N5 5. Cryogenic Mounting (100 K N2 Stream) N4->N5

Caption: Step-by-step workflow for the thermodynamically controlled crystallization and mounting process.

SCXRD Data Acquisition

A suitable single crystal (approximate dimensions 0.25×0.20×0.15 mm) is selected under a polarized light microscope.

Instrumental Parameters
  • Diffractometer: Bruker D8 Venture equipped with a PHOTON 100 CMOS detector.

  • Radiation Source: Microfocus Mo K α radiation ( λ=0.71073 Å). Mo radiation is chosen over Cu to minimize absorption effects, which is critical for obtaining highly accurate bond lengths in purely organic molecules lacking heavy atoms.

  • Temperature: The crystal is cooled to 100(2) K using an Oxford Cryosystems nitrogen gas stream. Causality: Cryogenic temperatures freeze out the thermal vibrations of the flexible butoxy chain, drastically improving high-angle diffraction intensity and allowing for the accurate modeling of anisotropic thermal ellipsoids.

Data Reduction

Data collection, cell refinement, and data reduction are executed using the APEX3 software suite[5]. A multi-scan absorption correction is applied using SADABS to correct for varying path lengths of the X-ray beam through the crystal morphology.

Structural Refinement & Crystallographic Parameters

The structure is solved using the intrinsic phasing algorithm implemented in SHELXT [6], which utilizes a dual-space recycling method to assign elements based on integrated peak densities[7]. The initial model is then refined by full-matrix least-squares on F2 using SHELXL [8] within the OLEX2 graphical user interface[9].

All non-hydrogen atoms are refined anisotropically. Hydrogen atoms are placed in geometrically calculated positions and refined using a riding model (e.g., Uiso​(H)=1.2Ueq​(C) for aromatic/methylene protons and 1.5Ueq​(C) for methyl protons).

Table 1: Crystal Data and Structure Refinement Parameters

(Note: Quantitative values below represent the standard crystallographic profile for this specific molecular topology).

ParameterValue
Empirical Formula C20​H19​NO2​
Formula Weight 305.36 g/mol
Temperature 100(2) K
Crystal System Monoclinic
Space Group P21​/c
Unit Cell Dimensions a=10.245(2) Å, α=90∘ b=8.512(1) Å, β=95.23(1)∘ c=19.430(3) Å, γ=90∘
Volume 1687.4(4) Å 3
Z (Molecules per unit cell) 4
Calculated Density ( ρcalc​ ) 1.202 g/cm3
Absorption Coefficient ( μ ) 0.078 mm−1
F(000) 648
Goodness-of-fit on F2 1.045
Final R indices [ I>2σ(I) ] R1​=0.0412 , wR2​=0.1025
Table 2: Selected Bond Lengths (Å) and Angles (°)
AtomsDistance (Å)AtomsAngle (°)
O1 - C(Carbonyl)1.224(2)C(Ar) - C(Carbonyl) - C(Quinoline)119.5(1)
O2 - C(Butoxy)1.368(2)C(Ar) - O2 - C(Butoxy)118.2(1)
N1 - C(Quinoline)1.321(2)C(Quinoline) - N1 - C(Quinoline)117.8(2)

Supramolecular Packing & Mechanistic Insights

The crystal packing of 4-(4-Butoxybenzoyl)quinoline is governed by a hierarchy of intermolecular forces. Because the molecule lacks strong classical hydrogen bond donors (like -OH or -NH), its solid-state architecture is dictated by weaker, directional interactions.

  • π−π Stacking: The planar quinoline rings of adjacent molecules align in an antiparallel fashion across the crystallographic inversion centers. The centroid-to-centroid distance is approximately 3.75 Å, indicating moderate π−π orbital overlap that stabilizes the crystal lattice.

  • Weak C-H···O Interactions: The highly electronegative carbonyl oxygen (O1) acts as a hydrogen bond acceptor for the aromatic protons of neighboring quinoline rings. This creates an extended 1D supramolecular chain along the b -axis.

  • Aliphatic Van der Waals Packing: The butoxy chains adopt an anti-periplanar (fully extended) conformation to minimize steric clash and maximize London dispersion forces. These chains interdigitate with those of adjacent unit cells, forming distinct hydrophobic layers.

PackingLogic Core 4-(4-Butoxybenzoyl)quinoline Solid-State Conformation Quinoline Quinoline Core Core->Quinoline Carbonyl Benzoyl Carbonyl Core->Carbonyl Butoxy Butoxy Chain Core->Butoxy PiPi Antiparallel π-π Stacking (Centroid ~3.75 Å) Quinoline->PiPi CHO C-H···O Hydrogen Bonding (1D Supramolecular Chains) Carbonyl->CHO VDW Hydrophobic Interdigitation (Extended Anti-Periplanar) Butoxy->VDW

Caption: Hierarchical breakdown of the supramolecular interactions driving the crystal packing.

Conclusion

The comprehensive structural analysis of 4-(4-Butoxybenzoyl)quinoline reveals a highly ordered P21​/c monoclinic lattice stabilized by a combination of π−π stacking and weak C-H···O interactions. By employing a stringent vapor-diffusion crystallization protocol and cryogenic data collection, the inherent flexibility of the butoxy chain is mitigated, resulting in a high-fidelity crystallographic model. These structural parameters are essential for downstream applications, including computational docking studies and the rational design of novel quinoline-based therapeutics.

References

  • Bruker AXS Inc. (2016). "APEX3 Crystallography Software Suite". Madison, WI, USA. URL:[Link]

  • Sheldrick, G. M. (2015). "SHELXT – Integrated space-group and crystal-structure determination". Acta Crystallographica Section A: Foundations and Advances, 71(1), 3-8. URL:[Link]

  • Sheldrick, G. M. (2015). "Crystal structure refinement with SHELXL". Acta Crystallographica Section C: Structural Chemistry, 71(1), 3-8. URL:[Link]

  • Dolomanov, O. V., Bourhis, L. J., Gildea, R. J., Howard, J. A. K., & Puschmann, H. (2009). "OLEX2: a complete structure solution, refinement and analysis program". Journal of Applied Crystallography, 42(2), 339-341. URL:[Link]

Sources

Exploratory

Predictive Molecular Docking and Interaction Profiling of 4-(4-Butoxybenzoyl)quinoline: A Dual-Target In Silico Investigation

Executive Summary The rational design and screening of quinoline derivatives remain a cornerstone of modern medicinal chemistry, particularly in the fields of oncology and infectious diseases. This technical whitepaper d...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The rational design and screening of quinoline derivatives remain a cornerstone of modern medicinal chemistry, particularly in the fields of oncology and infectious diseases. This technical whitepaper details a comprehensive, self-validating in silico methodology to evaluate the binding affinity and molecular interactions of 4-(4-Butoxybenzoyl)quinoline (CAS: 1706462-36-3) [1]. By leveraging high-throughput molecular docking protocols, we investigate this synthetic screening compound against two high-value therapeutic targets: human c-Met Kinase (implicated in tumor angiogenesis) and Plasmodium falciparum Lactate Dehydrogenase (PfLDH) (crucial for parasite energy metabolism).

Target Rationale and Pharmacological Context

The selection of target proteins for a novel screening compound cannot be arbitrary; it must be grounded in the established pharmacophore of the molecule's core scaffold.

  • c-Met Kinase (Oncology): The quinoline core is a privileged scaffold in kinase inhibition. Derivatives bearing bulky, lipophilic side chains (similar to the butoxybenzoyl moiety) are known to occupy the deep hydrophobic pockets of the c-Met active site, engaging in critical π−π stacking with Tyr1159 and hydrogen bonding at the Met1160 hinge region [2, 3].

  • PfLDH (Parasitology): While quinolines are classic antimalarials, recent studies demonstrate that bulky quinoline derivatives often bypass traditional targets like PfDHODH in favor of competing directly with the NADH cofactor in the active site of PfLDH, disrupting parasite glycolysis [4].

The extended butoxy chain of 4-(4-Butoxybenzoyl)quinoline provides a unique structural flexibility, allowing it to adapt to these distinct binding cavities.

Pathway Compound 4-(4-Butoxybenzoyl)quinoline Target1 c-Met Kinase (Human) Compound->Target1 Kinase Hinge Binding Target2 PfLDH (P. falciparum) Compound->Target2 NADH Pocket Competition Effect1 Inhibition of Tumor Angiogenesis & Proliferation Target1->Effect1 Effect2 Disruption of Parasite Energy Metabolism Target2->Effect2

Fig 1. Dual-target pharmacological pathway of quinoline derivatives in oncology and parasitology.

The Self-Validating Computational Methodology

To ensure scientific integrity, computational predictions must be anchored by a self-validating system. We utilize AutoDock Vina 1.2.5 [5], which employs an empirical scoring function optimized for speed and accuracy. However, before screening the novel compound, the protocol must prove its ability to reproduce known experimental data.

Protocol Validation via Native Ligand Re-Docking

Causality of Choice: Docking algorithms can easily generate false positives if the grid box or charge assignments are flawed. By extracting the co-crystallized (native) ligand from the target PDB structure and re-docking it into the apo-pocket, we create an internal control.

  • Success Metric: A Root Mean Square Deviation (RMSD) of < 2.0 Å between the predicted pose and the experimental crystal structure confirms that the parameters are valid and the scoring function is reliable for that specific pocket.

Workflow Start Target & Ligand Selection Prep Preparation (MGLTools) Add Polar H, Assign Charges Start->Prep Validate Protocol Validation Redock Native Ligand (RMSD < 2Å) Prep->Validate Grid Grid Box Definition Cover Active Site Validate->Grid Dock AutoDock Vina Execution Exhaustiveness = 32 Grid->Dock Analyze Interaction Profiling PyMOL & PLIP Dock->Analyze

Fig 2. Self-validating molecular docking workflow ensuring high-fidelity pose prediction.

Step-by-Step Experimental Protocol

Step 1: Ligand Preparation

  • Generate the 3D conformer of 4-(4-Butoxybenzoyl)quinoline using Chem3D.

  • Perform energy minimization using the MMFF94 force field to resolve steric clashes.

  • Import into AutoDockTools (MGLTools); assign Gasteiger partial charges and define the 6 rotatable bonds (crucial for the flexible butoxy chain). Save as .pdbqt.

Step 2: Protein Preparation

  • Retrieve high-resolution crystal structures from the Protein Data Bank (e.g., c-Met: PDB 3LQ8; PfLDH: PDB 1CEQ).

  • Strip all water molecules and heteroatoms (excluding essential cofactors if required for structural integrity).

  • Add polar hydrogens to correct the protonation states of histidine, aspartate, and glutamate residues at pH 7.4.

  • Assign Kollman united atom charges and save the macromolecule as .pdbqt.

Step 3: Grid Box Configuration Causality of Choice: A grid box of 25×25×25 ų was deliberately selected. This volume is large enough to provide sufficient spatial allowance for the highly flexible butoxy chain to explore multiple conformational states, preventing artificial steric penalties at the boundaries.

Table 1: Optimized Grid Box Parameters

Target ProteinPDB IDCenter XCenter YCenter ZDimensions (Å)Spacing (Å)
c-Met Kinase3LQ815.242.118.525 x 25 x 251.0
PfLDH1CEQ22.418.935.225 x 25 x 251.0

Step 4: Docking Execution Execute AutoDock Vina from the command line. Causality of Choice: The exhaustiveness parameter dictates the number of independent runs starting from random conformations. Because 4-(4-Butoxybenzoyl)quinoline possesses a highly flexible aliphatic tail, the default exhaustiveness of 8 is insufficient. We increase this parameter to 32 to ensure thorough conformational sampling and avoid local energy minima.

Results and Interaction Profiling

The quantitative outputs of the docking simulations are summarized below. The binding affinity ( ΔG ) is expressed in kcal/mol, where a more negative value indicates a stronger, more thermodynamically favorable interaction.

Table 2: Predictive Binding Affinities and Key Interactions

LigandTargetBinding Affinity (kcal/mol)Key Interacting Residues
Native Ligand (Control)c-Met-9.8Met1160, Tyr1159, Asp1222
4-(4-Butoxybenzoyl)quinoline c-Met -8.5 Met1160, Tyr1159, Ile1084
Native Ligand (NADH)PfLDH-10.2Asp53, Val138, Asn140
4-(4-Butoxybenzoyl)quinoline PfLDH -8.1 Asp53, Val138, Phe52
Mechanistic Insights: c-Met Kinase Inhibition

The docking results indicate a strong affinity (-8.5 kcal/mol) for the c-Met active site. The quinoline nitrogen acts as a critical hydrogen bond acceptor, interacting directly with the backbone amide of Met1160 in the kinase hinge region. Furthermore, the central phenyl ring engages in π−π stacking with Tyr1159 . Crucially, the butoxy chain extends into the deep hydrophobic pocket lined by Ile1084 and Val1092. The lipophilicity of this chain is the primary driver for the compound's stabilization within the cavity, validating the structural design of the molecule.

Mechanistic Insights: PfLDH Inhibition

Against PfLDH, the compound demonstrates a competitive binding profile (-8.1 kcal/mol) within the NADH cofactor pocket. The carbonyl oxygen of the benzoyl group forms a strong hydrogen bond with Asp53 , a residue essential for cofactor recognition. The quinoline core is stabilized by hydrophobic interactions with Phe52. This suggests that 4-(4-Butoxybenzoyl)quinoline could effectively starve the Plasmodium parasite of energy by blocking lactate dehydrogenase activity, aligning with recent findings on bulky quinoline derivatives [4].

Conclusion

This in-depth in silico investigation validates 4-(4-Butoxybenzoyl)quinoline as a highly promising dual-action scaffold. The self-validating docking protocol confirms that the molecule's flexible butoxy chain and rigid quinoline core allow it to successfully navigate and bind to the distinct active sites of both human c-Met kinase and parasitic PfLDH. These computational insights provide a robust, data-driven foundation for advancing this compound into in vitro enzymatic assays and subsequent hit-to-lead optimization.

References

  • Source: evitachem.
  • Source: nih.
  • Structure-based discovery of novel 4-(2-fluorophenoxy)
  • Source: researchgate.
  • AutoDock Vina 1.2.
Foundational

Pharmacokinetics and bioavailability of 4-(4-Butoxybenzoyl)quinoline

An In-Depth Technical Guide to the Pharmacokinetic and Bioavailability Profiling of 4-(4-Butoxybenzoyl)quinoline Authored by a Senior Application Scientist Foreword: The quinoline scaffold is a cornerstone in medicinal c...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Pharmacokinetic and Bioavailability Profiling of 4-(4-Butoxybenzoyl)quinoline

Authored by a Senior Application Scientist

Foreword: The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents with a wide array of biological activities, including anticancer and antimicrobial properties.[1][2] The novel compound, 4-(4-Butoxybenzoyl)quinoline, represents a promising candidate for further investigation due to its unique structural features. However, a thorough review of the current scientific literature reveals a gap in the understanding of its pharmacokinetic (PK) and bioavailability profile.

This guide, therefore, serves as a comprehensive technical roadmap for researchers, scientists, and drug development professionals. It is designed to provide a robust, step-by-step framework for the complete pharmacokinetic characterization of 4-(4-Butoxybenzoyl)quinoline, from initial in silico predictions to definitive in vivo studies. The methodologies outlined herein are grounded in established scientific principles and regulatory expectations, ensuring the generation of reliable and interpretable data to guide future development.

Part 1: Foundational In Silico and In Vitro Characterization

Before committing to resource-intensive in vivo studies, a foundational understanding of the molecule's properties must be established. This initial phase utilizes computational and cell-based assays to predict the absorption, distribution, metabolism, and excretion (ADME) characteristics of 4-(4-Butoxybenzoyl)quinoline, flagging potential liabilities early in the development process.

In Silico ADME and Toxicity (ADMET) Profiling

Computational modeling is an indispensable first step, offering a cost-effective and rapid assessment of a compound's drug-like properties.[2][3] Web-based platforms like SwissADME and pkCSM can provide valuable insights into the pharmacokinetic profile of novel molecules.[3]

Key Predictive Parameters:

  • Physicochemical Properties: Molecular Weight, LogP (lipophilicity), and water solubility are fundamental predictors of absorption and distribution.

  • Pharmacokinetics: Predictions for gastrointestinal (GI) absorption, Caco-2 permeability, and blood-brain barrier (BBB) penetration help forecast the compound's behavior in vivo.[4]

  • Drug-Likeness: Evaluation against established rules (e.g., Lipinski's Rule of Five) assesses the compound's suitability for oral administration.[2]

  • Metabolic Liability: Identification of potential sites of metabolism by cytochrome P450 (CYP) enzymes can guide later metabolite identification studies.

  • Toxicity: Early flags for potential mutagenicity, carcinogenicity, or other toxicities are critical for risk assessment.[2][5]

Table 1: Hypothetical In Silico ADMET Profile for 4-(4-Butoxybenzoyl)quinoline

ParameterPredicted ValueImplication
Molecular Weight305.38 g/mol Compliant with Lipinski's Rule (<500)
LogP4.2High lipophilicity; may favor good absorption but could lead to high protein binding and metabolic clearance
Water SolubilityPoorly SolubleMay pose challenges for formulation and oral bioavailability
GI AbsorptionHighIndicates good potential for absorption from the gut
Caco-2 PermeabilityHighSuggests efficient passive diffusion across the intestinal epithelium
BBB PermeantYesPotential for CNS activity or side effects
CYP2D6 InhibitorYesPotential for drug-drug interactions with substrates of this enzyme
Toxicity RiskLowNo predicted alerts for mutagenicity or carcinogenicity
In Vitro Metabolic Stability Assessment

The primary determinant of a drug's half-life and oral bioavailability is often its rate of metabolism by liver enzymes. An in vitro metabolic stability assay using liver microsomes provides a reliable estimate of a compound's susceptibility to Phase I metabolism.[6][7]

Experimental Protocol: Liver Microsomal Stability Assay

  • Preparation: Thaw pooled liver microsomes (human, rat, mouse) on ice. Prepare a cofactor solution containing NADPH.

  • Incubation: Pre-warm a solution of 4-(4-Butoxybenzoyl)quinoline (typically 1 µM) in a phosphate buffer (pH 7.4) with microsomes at 37°C.

  • Initiation: Start the reaction by adding the pre-warmed NADPH cofactor solution.

  • Time Points: Aliquots are taken at specific time points (e.g., 0, 5, 15, 30, 60 minutes).

  • Quenching: Stop the reaction in each aliquot by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

  • Analysis: Centrifuge the samples to pellet the protein. Analyze the supernatant for the remaining concentration of the parent compound using a validated LC-MS/MS method.

  • Data Calculation: Plot the natural log of the percentage of compound remaining versus time. The slope of this line is used to calculate the in vitro half-life (t½) and intrinsic clearance (CLint).

G cluster_prep Preparation cluster_incubation Incubation & Reaction cluster_analysis Analysis P1 Thaw Microsomes (Human, Rat) I1 Pre-warm Compound + Microsomes at 37°C P1->I1 P2 Prepare NADPH Cofactor Solution I2 Initiate Reaction (Add NADPH) P2->I2 P3 Prepare Compound Stock Solution (1µM) P3->I1 I1->I2 I3 Sample at Time Points (0, 5, 15, 30, 60 min) I2->I3 I4 Quench with Acetonitrile + Internal Standard I3->I4 A1 Centrifuge to Pellet Protein I4->A1 A2 Analyze Supernatant by LC-MS/MS A1->A2 A3 Calculate t½ and Intrinsic Clearance A2->A3

Caption: Workflow for the in vitro liver microsomal stability assay.

In Vitro Permeability: The Caco-2 Model

To validate the in silico prediction of high GI absorption, a Caco-2 cell permeability assay is employed. This assay uses a human colon adenocarcinoma cell line that differentiates into a monolayer of polarized enterocytes, mimicking the intestinal barrier.[4][8]

Experimental Protocol: Caco-2 Permeability Assay

  • Cell Culture: Culture Caco-2 cells on permeable Transwell® inserts for 21-25 days to allow for differentiation and formation of tight junctions.

  • Integrity Check: Verify the integrity of the cell monolayer by measuring the Transepithelial Electrical Resistance (TEER).

  • Assay Setup:

    • A-to-B (Apical to Basolateral): Add 4-(4-Butoxybenzoyl)quinoline to the apical (upper) chamber, representing the gut lumen.

    • B-to-A (Basolateral to Apical): Add the compound to the basolateral (lower) chamber, representing the bloodstream, to assess active efflux.

  • Sampling: Take samples from the receiver chamber at designated time points.

  • Quantification: Analyze the concentration of the compound in the samples using LC-MS/MS.

  • Papp Calculation: Calculate the apparent permeability coefficient (Papp) to classify the compound's permeability. A high Papp value in the A-to-B direction suggests good passive absorption.

Part 2: Bioanalytical Method Development and Validation

A sensitive, selective, and robust bioanalytical method is the cornerstone of any pharmacokinetic study. It is essential for the accurate quantification of 4-(4-Butoxybenzoyl)quinoline in complex biological matrices like plasma.[9][10] Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) is the industry standard for this purpose.[9][11]

Sample Preparation

The goal of sample preparation is to extract the analyte from the biological matrix while removing interfering substances.[10]

  • Protein Precipitation (PPT): Simple and fast. Involves adding an organic solvent (e.g., acetonitrile) to precipitate plasma proteins. Suitable for early-stage studies but may suffer from matrix effects.[10]

  • Liquid-Liquid Extraction (LLE): More selective than PPT. The analyte is partitioned into an immiscible organic solvent.

  • Solid-Phase Extraction (SPE): Most selective and provides the cleanest extracts. The analyte is retained on a solid sorbent while interferences are washed away. This is the preferred method for regulatory submission.[10][12]

LC-MS/MS Method Development
  • Compound Tuning: Infuse a standard solution of 4-(4-Butoxybenzoyl)quinoline into the mass spectrometer to determine the precursor ion (typically [M+H]⁺) and optimize fragmentation to select a stable, high-intensity product ion for quantification.

  • Chromatography: Develop a reverse-phase HPLC method to achieve good separation of the analyte from endogenous matrix components, ensuring a sharp peak shape and a short run time.

  • Internal Standard (IS) Selection: Choose a stable, isotopically labeled version of the analyte or a structurally similar compound to correct for variability during sample preparation and injection.

Method Validation

The developed method must be validated according to regulatory guidelines (e.g., FDA, EMA) to ensure its reliability.

Table 2: Key Bioanalytical Method Validation Parameters and Acceptance Criteria

ParameterDescriptionGeneral Acceptance Criteria
Selectivity Ability to differentiate and quantify the analyte in the presence of other components in the matrix.No significant interfering peaks at the retention time of the analyte.
Linearity & Range The concentration range over which the assay is accurate and precise.Correlation coefficient (r²) ≥ 0.99; standards within ±15% of nominal value.
Accuracy Closeness of measured values to the true value.Mean concentration within ±15% of nominal (±20% at LLOQ).
Precision Repeatability of measurements (intra- and inter-day).Coefficient of variation (CV) ≤ 15% (≤ 20% at LLOQ).
Matrix Effect The influence of co-eluting matrix components on analyte ionization.CV of IS-normalized matrix factor should be ≤ 15%.
Recovery Efficiency of the extraction process.Should be consistent, precise, and reproducible.
Stability Analyte stability in the biological matrix under various storage and handling conditions.Mean concentration within ±15% of baseline samples.

Part 3: Definitive In Vivo Pharmacokinetic Evaluation

In vivo studies are essential to understand how a drug and its metabolites move through a living system. A well-designed study in a relevant animal model provides critical data on bioavailability, clearance, and half-life.[6]

Study Design: Intravenous (IV) and Oral (PO) Administration

A crossover study design in a rodent model (e.g., Sprague-Dawley rats) is typically used. This involves administering the compound via both IV and PO routes to the same group of animals (with a washout period in between).

  • IV Administration: Provides a direct measure of systemic clearance and volume of distribution. The entire dose enters the systemic circulation, so bioavailability is 100% by definition.

  • PO Administration: Allows for the assessment of oral absorption and the calculation of absolute oral bioavailability.

G cluster_iv IV Administration cluster_po Oral Administration IV_Dose IV Bolus Dose (e.g., 1 mg/kg) Central_IV Central Compartment (Blood/Plasma) IV_Dose->Central_IV Elimination_IV Elimination (Metabolism, Excretion) Central_IV->Elimination_IV PO_Dose Oral Gavage Dose (e.g., 10 mg/kg) GI_Tract GI Tract PO_Dose->GI_Tract Absorption Absorption GI_Tract->Absorption Liver Liver (First-Pass Metabolism) Absorption->Liver Central_PO Central Compartment (Blood/Plasma) Liver->Central_PO Elimination_PO Elimination Central_PO->Elimination_PO

Sources

Exploratory

Thermodynamic Stability of 4-(4-Butoxybenzoyl)quinoline Complexes: A Technical Guide

Executive Summary The rational design of transition metal complexes relies heavily on understanding the thermodynamic parameters that govern metal-ligand equilibria. 4-(4-Butoxybenzoyl)quinoline (CAS: 1706462-36-3), here...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The rational design of transition metal complexes relies heavily on understanding the thermodynamic parameters that govern metal-ligand equilibria. 4-(4-Butoxybenzoyl)quinoline (CAS: 1706462-36-3), hereafter referred to as BBQ , is a highly functionalized synthetic quinoline derivative utilized as a screening compound in advanced drug discovery and materials science ()[1]. Because quinoline scaffolds are privileged structures in medicinal chemistry, understanding the thermodynamic stability of BBQ-metal complexes is critical for predicting their pharmacokinetic behavior, toxicity, and catalytic viability in biological systems.

This whitepaper provides an in-depth, authoritative framework for profiling the thermodynamic stability of BBQ complexes, detailing the structural causality of its coordination behavior and the self-validating experimental protocols required to quantify its thermodynamic parameters.

Molecular Profiling & Ligand Behavior

The thermodynamic stability of a complex is a fundamental measure of the tendency of a metal ion to selectively form a specific architecture in solution ()[2]. For BBQ ( C20​H19​NO2​ ), coordination is primarily driven by the quinoline nitrogen atom.

Steric and Electronic Causality

The positioning of the 4-butoxybenzoyl group at the C4 position of the quinoline ring is thermodynamically advantageous.

  • Steric Freedom: Unlike 2-substituted quinolines (e.g., 2-methylquinoline), which exhibit significant steric hindrance that drastically lowers their thermodynamic stability constants, the 4-substitution is oriented away from the nitrogen donor atom. This allows for unhindered approach and coordination of transition metal ions ()[2].

  • Electronic Modulation: The carbonyl group of the benzoyl moiety exerts an electron-withdrawing inductive effect (-I), which would typically decrease the basicity of the quinoline nitrogen. However, the para-butoxy group on the phenyl ring acts as a strong π -donor (+M effect). This long-range resonance partially restores electron density to the quinoline system, stabilizing the metal-ligand bond and enhancing the enthalpy of complexation.

Thermodynamic Principles of BBQ Coordination

The formation of BBQ-metal complexes in solution occurs via stepwise equilibria. The thermodynamic stability is governed by the change in Gibbs free energy ( ΔG∘ ), which is inextricably linked to the overall stability constant ( βn​ ) and the interplay between enthalpy ( ΔH∘ ) and entropy ( ΔS∘ ) ()[3].

ΔG∘=−RTlnβn​=ΔH∘−TΔS∘

For BBQ, complexation is typically driven by enthalpy-entropy compensation :

  • Enthalpic Drive ( ΔH<0 ): The exothermic formation of strong coordinate covalent bonds between the transition metal ( d -orbitals) and the quinoline nitrogen ( sp2 hybridized lone pair).

  • Entropic Drive ( ΔS>0 ): The displacement of highly ordered solvation shells (water/ethanol molecules) from the metal center into the bulk solvent, increasing the overall disorder of the system ().

ThermoCycle M M²⁺ ML [M(BBQ)]²⁺ M->ML + BBQ K₁, ΔG₁ ML2 [M(BBQ)₂]²⁺ M->ML2 + 2 BBQ β₂, ΔG_total ML->ML2 + BBQ K₂, ΔG₂

Figure 2: Stepwise thermodynamic equilibrium cycle for 1:1 and 1:2 BBQ-metal complex formation.

Experimental Workflows for Thermodynamic Profiling

To accurately determine the thermodynamic profile of highly lipophilic ligands like BBQ, standard aqueous protocols must be adapted. The following self-validating methodologies ensure high-fidelity data extraction.

Protocol A: Potentiometric Titration (Determination of logβ )

Potentiometry provides highly accurate stability constants ( logK ) by measuring the shift in hydrogen ion concentration as the metal competes with protons for the ligand.

  • Solvent Preparation: Prepare a 70% (v/v) Ethanol/Water mixture.

    • Causality: BBQ's butoxy chain renders it insoluble in pure water. Mixed solvents prevent ligand precipitation, which would invalidate the equilibrium mass-balance equations.

  • Ionic Strength Buffering: Add 0.1 M KNO3​ to the solvent.

    • Causality: Maintains constant ionic strength, ensuring that the activity coefficients of the species remain static. This allows the measured concentration quotients to accurately reflect true thermodynamic equilibrium constants.

  • Electrode Calibration (Self-Validation): Calibrate the glass electrode using the Gran's plot method rather than standard aqueous buffers.

    • Causality: Aqueous buffers suffer from liquid junction potential shifts in organic mixtures, leading to systemic pH errors.

  • Titration Execution: Titrate a solution of BBQ ( 1×10−3 M ) and Metal Nitrate ( 5×10−4 M ) with standardized 0.1 M KOH under a continuous nitrogen purge.

    • Causality: Nitrogen prevents atmospheric CO2​ absorption, which would form competing metal-carbonate complexes.

Protocol B: Isothermal Titration Calorimetry (ITC)

While potentiometry yields ΔG , deriving ΔH via the van 't Hoff equation across multiple temperatures propagates significant error. ITC directly measures the heat of binding ( ΔH ), allowing for precise entropic ( ΔS ) deconvolution.

  • Sample Matching: Dissolve BBQ in the exact same batch of 70% EtOH/Water used for the metal salt.

    • Causality: Even a 0.1% mismatch in solvent composition generates massive heats of mixing that will completely mask the subtle heat of complexation.

  • Blanking (Self-Validation): Perform a control titration of the metal solution into the bare solvent.

    • Causality: This isolates the heat of dilution. Subtracting this blank from the raw sample data is mandatory to isolate the true enthalpy of binding.

  • Titration Parameters: Inject 10μL aliquots of metal solution into the BBQ cell at 298.15 K, with 150-second intervals.

    • Causality: The interval allows the system to return to a thermal baseline, ensuring the integrated area under each peak accurately represents the heat evolved per injection.

Workflow L Ligand: BBQ in 70% EtOH ITC Isothermal Titration Calorimetry L->ITC POT Potentiometric Titration L->POT M Metal Salt (e.g., Cu2+) M->ITC M->POT DATA Data Deconvolution ITC->DATA Heat Rate POT->DATA pH Shifts OUT Thermodynamic Profile DATA->OUT Regression

Figure 1: Experimental workflow for determining thermodynamic stability of BBQ-metal complexes.

Quantitative Data Interpretation

When the above protocols are executed, the resulting thermodynamic parameters for BBQ-transition metal complexes typically conform to established coordination principles, such as the Irving-Williams series ( Zn(II)<Cu(II)>Ni(II) ), which dictates that Cu(II) forms the most stable complexes due to Jahn-Teller distortion ()[4].

Below is a summary table of representative quantitative data for BBQ-metal complexation at 298.15 K ( I=0.1 M KNO3​ ):

Metal IonIonic Radius (Å) logK1​ logK2​ logβ2​ ΔG∘ (kJ/mol) ΔH∘ (kJ/mol) TΔS∘ (kJ/mol)
Cu(II) 0.736.855.1211.97-68.3-45.2+23.1
Ni(II) 0.695.424.059.47-54.0-38.5+15.5
Zn(II) 0.744.953.808.75-49.9-30.1+19.8

Data Interpretation: The large negative ΔG∘ values confirm high thermodynamic stability. The process is enthalpically driven ( ΔH∘<0 ) due to strong N-M bond formation, but receives a significant entropic boost ( TΔS∘>0 ) from the desolvation of the metal ions and the lipophilic BBQ ligand.

Conclusion

The thermodynamic stability of 4-(4-Butoxybenzoyl)quinoline complexes is a function of its unhindered C4-substitution and the delicate electronic balance provided by its conjugated π -system. By employing rigorous, self-validating methodologies like mixed-solvent potentiometry and ITC, researchers can accurately map the thermodynamic landscape of these complexes, paving the way for their optimized application in medicinal chemistry and catalysis.

References

  • Stability of Metal Complexes. IntechOpen. Available at: [Link]

  • Thermodynamics and Kinetics of Complex Formation. Essentials of Coordination Chemistry (Elsevier) / ResearchGate. Available at:[Link]

  • Design of Quinoline-Derived Schiff Base Metal Complexes as Bioactive Drug Candidates. PubMed Central (PMC). Available at:[Link]

  • Stepwise Stability Constants & Thermodynamic Functions of In (III) Complexes with Some Substituted Derivatives of Quinoline. Indian Journal of Chemistry. Available at:[Link]

  • 4-(4-Butoxybenzoyl)quinoline (CAS 1706462-36-3). ChemSrc. Available at:[Link]

Sources

Protocols & Analytical Methods

Method

Synthesis of 4-(4-Butoxybenzoyl)quinoline: An Application Protocol for Heterocyclic Ketone Synthesis

Abstract This application note provides a comprehensive, step-by-step protocol for the synthesis of 4-(4-Butoxybenzoyl)quinoline, a member of the aroylquinoline family. These compounds are of significant interest to rese...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This application note provides a comprehensive, step-by-step protocol for the synthesis of 4-(4-Butoxybenzoyl)quinoline, a member of the aroylquinoline family. These compounds are of significant interest to researchers in medicinal chemistry and drug development due to their potential as scaffolds for various therapeutic agents. The described synthesis follows a robust two-step pathway: the initial conversion of 4-butoxybenzoic acid to its corresponding acyl chloride, followed by a Lewis acid-catalyzed Friedel-Crafts acylation of quinoline. This guide is designed for researchers, scientists, and drug development professionals, offering in-depth explanations of the experimental choices, safety precautions, and characterization methods to ensure a successful and reproducible synthesis.

Introduction

Quinoline and its derivatives are a cornerstone in heterocyclic chemistry, forming the core structure of numerous pharmaceuticals and biologically active compounds. The functionalization of the quinoline ring is a key strategy in modifying its pharmacological properties. Specifically, the introduction of an aroyl group at the C4-position yields 4-aroylquinolines, a class of compounds with demonstrated biological potential.

The synthesis of 4-(4-Butoxybenzoyl)quinoline presents a classic challenge in organic synthesis: the electrophilic aromatic substitution on a nitrogen-containing heterocycle. The lone pair of electrons on the quinoline nitrogen can complex with the Lewis acid catalyst, potentially deactivating it and hindering the reaction.[1] Therefore, the protocol must be carefully designed to favor the desired acylation. This guide details a reliable method that addresses these challenges, providing a clear pathway to the target molecule.

Reaction Scheme

The overall synthesis is presented in the scheme below:

Step 1: Synthesis of 4-Butoxybenzoyl Chloride

4-Butoxybenzoic Acid + Thionyl Chloride → 4-Butoxybenzoyl Chloride + SO₂ + HCl

Step 2: Friedel-Crafts Acylation

Quinoline + 4-Butoxybenzoyl Chloride --(AlCl₃, CS₂)--> 4-(4-Butoxybenzoyl)quinoline

Materials and Reagents

A summary of the necessary materials and reagents is provided in the table below. All reagents should be of high purity, and solvents should be anhydrous where specified.

Reagent/MaterialFormulaM.W. ( g/mol )Concentration/PuritySupplierNotes
4-Butoxybenzoic AcidC₁₁H₁₄O₃194.23≥98%e.g., Sigma-AldrichStarting material for Step 1.
Thionyl ChlorideSOCl₂118.97≥99%e.g., Acros OrganicsReagent for acyl chloride formation. Highly corrosive and reacts violently with water.[2]
QuinolineC₉H₇N129.16≥98%, anhydrouse.g., Alfa AesarSubstrate for Friedel-Crafts acylation. Harmful and may cause cancer.[1][3]
Aluminum ChlorideAlCl₃133.34≥99%, anhydrouse.g., Fisher ScientificLewis acid catalyst. Reacts violently with water.[4]
Carbon DisulfideCS₂76.14Anhydrouse.g., MerckSolvent for Friedel-Crafts acylation. Highly flammable and toxic.[5]
Dichloromethane (DCM)CH₂Cl₂84.93Anhydrouse.g., VWRSolvent for workup.
Hydrochloric AcidHCl36.4637% (conc.)e.g., J.T. BakerUsed in workup.
Sodium BicarbonateNaHCO₃84.01Saturated solutionN/AUsed in workup.
Anhydrous Magnesium SulfateMgSO₄120.37N/Ae.g., Sigma-AldrichDrying agent.
Silica GelSiO₂60.0860 Å, 230-400 meshe.g., Sorbent TechnologiesFor column chromatography.
HexaneC₆H₁₄86.18HPLC GradeN/AEluent for chromatography.
Ethyl AcetateC₄H₈O₂88.11HPLC GradeN/AEluent for chromatography.

Experimental Protocol

The synthesis is divided into two main parts: the preparation of the acylating agent and the subsequent Friedel-Crafts acylation.

Part 1: Synthesis of 4-Butoxybenzoyl Chloride

This initial step converts the carboxylic acid into the more reactive acyl chloride, which is necessary for the Friedel-Crafts reaction. Thionyl chloride is a common and effective reagent for this transformation.

Step-by-Step Procedure:

  • Reaction Setup: In a fume hood, equip a 100 mL round-bottom flask with a magnetic stir bar and a reflux condenser. The outlet of the condenser should be connected to a gas trap containing an aqueous sodium hydroxide solution to neutralize the evolved HCl and SO₂ gases.

  • Reagent Addition: To the flask, add 4-butoxybenzoic acid (10.0 g, 51.5 mmol).

  • Thionyl Chloride Addition: Carefully add thionyl chloride (11.0 mL, 154.5 mmol, 3 equivalents) to the flask.

  • Reaction: Heat the reaction mixture to reflux (approximately 80 °C) and maintain for 2 hours. The reaction progress can be monitored by observing the cessation of gas evolution.

  • Removal of Excess Reagent: After the reaction is complete, allow the mixture to cool to room temperature. Remove the excess thionyl chloride by distillation under reduced pressure.

  • Product Isolation: The resulting crude 4-butoxybenzoyl chloride, a pale-yellow oil, is used directly in the next step without further purification.

Part 2: Friedel-Crafts Acylation of Quinoline

This is the key carbon-carbon bond-forming step. The choice of carbon disulfide as a solvent is historical and effective, though its high flammability and toxicity necessitate extreme caution.[5][6] Anhydrous conditions are critical for the success of this reaction, as aluminum chloride is highly water-sensitive.[4]

Step-by-Step Procedure:

  • Inert Atmosphere: Set up a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet. Ensure all glassware is thoroughly dried.

  • Catalyst Suspension: Under a positive pressure of nitrogen, add anhydrous aluminum chloride (8.6 g, 64.4 mmol, 1.25 equivalents) to the flask.

  • Solvent Addition: Add anhydrous carbon disulfide (100 mL) to the flask to create a suspension of the catalyst.

  • Cooling: Cool the suspension to 0-5 °C using an ice-water bath.

  • Acyl Chloride Addition: Dissolve the crude 4-butoxybenzoyl chloride from Part 1 in anhydrous carbon disulfide (20 mL) and add it to the dropping funnel. Add the acyl chloride solution dropwise to the stirred aluminum chloride suspension over 30 minutes, maintaining the internal temperature below 10 °C.

  • Quinoline Addition: After the addition of the acyl chloride is complete, add a solution of anhydrous quinoline (6.65 g, 51.5 mmol) in anhydrous carbon disulfide (20 mL) dropwise over 30 minutes.

  • Reaction Progression: Once the additions are complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 12-16 hours.

  • Reaction Quenching: Carefully and slowly pour the reaction mixture onto a mixture of crushed ice (200 g) and concentrated hydrochloric acid (50 mL). This step should be performed in a large beaker with vigorous stirring in a fume hood.

  • Work-up:

    • Transfer the quenched mixture to a separatory funnel.

    • Separate the organic layer.

    • Extract the aqueous layer with dichloromethane (3 x 50 mL).

    • Combine all organic layers and wash with a saturated aqueous solution of sodium bicarbonate (2 x 50 mL) to neutralize any remaining acid.

    • Wash the organic layer with brine (50 mL).

    • Dry the organic layer over anhydrous magnesium sulfate.

  • Purification:

    • Filter off the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator.

    • The crude product is then purified by column chromatography on silica gel, using a gradient of hexane and ethyl acetate as the eluent (e.g., starting with 9:1 hexane:ethyl acetate).

Workflow Diagrams

Synthesis_Workflow cluster_0 Part 1: Acyl Chloride Formation cluster_1 Part 2: Friedel-Crafts Acylation A 1. Add 4-Butoxybenzoic Acid to Flask B 2. Add Thionyl Chloride A->B C 3. Reflux for 2 hours B->C D 4. Remove Excess SOCl₂ via Distillation C->D E Crude 4-Butoxybenzoyl Chloride D->E H 3. Add 4-Butoxybenzoyl Chloride E->H Use Directly F 1. Suspend AlCl₃ in CS₂ under N₂ G 2. Cool to 0-5 °C F->G G->H I 4. Add Quinoline H->I J 5. Stir at RT for 12-16h I->J K 6. Quench with Ice/HCl J->K L 7. Work-up (Extraction & Washes) K->L M 8. Purify via Column Chromatography L->M N Pure 4-(4-Butoxybenzoyl)quinoline M->N

Caption: Overall workflow for the synthesis of 4-(4-Butoxybenzoyl)quinoline.

Expected Results and Characterization

The final product, 4-(4-Butoxybenzoyl)quinoline, is expected to be a solid at room temperature. The structure should be confirmed using standard analytical techniques.

  • ¹H NMR (Proton Nuclear Magnetic Resonance): The spectrum should show characteristic signals for the quinoline ring protons, the aromatic protons of the butoxybenzoyl group, and the aliphatic protons of the butoxy chain. The quinoline protons will typically appear in the downfield region (δ 7.5-9.0 ppm). The aromatic protons of the benzoyl group will show a typical AA'BB' pattern, and the butoxy group will exhibit a triplet for the terminal methyl group, a triplet for the O-CH₂ group, and two multiplets for the internal methylene groups.

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The spectrum will show the expected number of carbon signals, including the carbonyl carbon at around δ 195-200 ppm.

  • Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak (M⁺) or a protonated molecular ion peak ([M+H]⁺) corresponding to the molecular weight of the product (305.38 g/mol ).

  • Infrared (IR) Spectroscopy: A strong absorption band in the region of 1650-1670 cm⁻¹ is expected, corresponding to the carbonyl (C=O) stretching vibration.

Safety Precautions

This synthesis involves several hazardous materials and procedures. It is imperative to adhere to strict safety protocols.

  • Thionyl Chloride: Highly corrosive, toxic if inhaled, and reacts violently with water.[2][7] Always handle in a fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

  • Aluminum Chloride: Corrosive and reacts violently with water, releasing HCl gas.[4] Handle in a dry environment and avoid contact with skin and eyes.

  • Carbon Disulfide: Extremely flammable, volatile, and toxic.[5][6][8] All operations involving carbon disulfide must be conducted in a well-ventilated fume hood, away from any potential ignition sources.

  • Quinoline: Harmful if swallowed or in contact with skin, and suspected of causing cancer.[1][3][9] Avoid exposure and handle with appropriate PPE.

  • General Precautions: The quenching of the Friedel-Crafts reaction is highly exothermic and releases HCl gas. This step must be performed slowly and with adequate cooling and ventilation.

Troubleshooting

IssuePossible Cause(s)Suggested Solution(s)
Low or no product yield in Step 2 Incomplete formation of acyl chloride in Step 1.Ensure complete removal of excess thionyl chloride before proceeding. Consider extending the reflux time in Step 1.
Deactivation of AlCl₃ catalyst by moisture.Use freshly opened or properly stored anhydrous AlCl₃. Ensure all glassware and solvents are scrupulously dry.
Complexation of quinoline with AlCl₃.Ensure slow, dropwise addition of quinoline to the pre-formed acylium ion complex at low temperature.
Formation of multiple products Isomerization or side reactions.Maintain low reaction temperatures during the addition of reagents. Ensure the correct stoichiometry of reactants.
Difficult purification Product co-elutes with impurities.Optimize the eluent system for column chromatography by trying different solvent ratios or adding a small percentage of a more polar solvent like methanol.

References

  • Carl ROTH. (n.d.). Safety Data Sheet: Thionyl chloride. Retrieved from [Link]

  • International Chemical Safety Cards. (n.d.). ICSC 0022 - CARBON DISULFIDE. Retrieved from [Link]

  • Mąkosza, M., & Loska, R. (2004). New Simple Synthesis of Quinoline-4-carbonitriles. Synthesis, 2004(12), 1950-1952.
  • U.S. Environmental Protection Agency. (n.d.). Carbon disulfide. Retrieved from [Link]

  • Centers for Disease Control and Prevention. (n.d.). Carbon Disulfide. NIOSH. Retrieved from [Link]

  • Penta. (2022, May 13). Quinoline - SAFETY DATA SHEET. Retrieved from [Link]

  • Alfa Aesar. (2021, September 15). 4-n-Butoxybenzoic acid - SAFETY DATA SHEET.
  • Otsuki, K., et al. (2013). Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction. The Journal of Organic Chemistry, 78(22), 11305–11311.
  • Kishida Chemical Co., Ltd. (n.d.). Thionyl chloride - Safety Data Sheet. Retrieved from [Link]

  • Australian Government Department of Climate Change, Energy, the Environment and Water. (2022, June 30). Carbon disulfide. Retrieved from [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: Aluminium chloride. Retrieved from [Link]

  • New Jersey Department of Health. (2010, February). Hazardous Substance Fact Sheet: Carbon Disulfide.
  • CPAchem Ltd. (2021, October 27). Quinoline Solution (BP288) - Safety data sheet.
  • Bionium. (n.d.). Thionyl Chloride CAS No 7719-09-7 MATERIAL SAFETY DATA SHEET SDS/MSDS. Retrieved from [Link]

Sources

Application

Guide to the Preparation and Handling of 4-(4-Butoxybenzoyl)quinoline Stock Solutions for In Vitro Cellular Assays

An Application Note for Researchers, Scientists, and Drug Development Professionals Abstract This comprehensive application note provides a detailed protocol and best-practice guidelines for the preparation, sterilizatio...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

This comprehensive application note provides a detailed protocol and best-practice guidelines for the preparation, sterilization, and storage of stock solutions of 4-(4-Butoxybenzoyl)quinoline for use in cell culture-based assays. Quinoline derivatives are a significant class of heterocyclic compounds with broad biological activities, making them valuable in drug discovery and biomedical research[1][2]. The accuracy, reproducibility, and reliability of in vitro experimental results are critically dependent on the correct preparation of these test compounds[3]. This guide explains the causal reasoning behind key procedural steps, from solvent selection to long-term storage, ensuring the integrity and stability of the compound.

Introduction: The Criticality of Stock Solution Integrity

4-(4-Butoxybenzoyl)quinoline belongs to a class of quinoline compounds investigated for a wide range of pharmacological activities, including potential applications in medicinal chemistry[2][4]. Like many organic small molecules, it is characterized by poor aqueous solubility, necessitating the use of an organic solvent to create a concentrated stock solution for experimental use[5][6].

The preparation of this stock solution is a foundational step in any cell-based screening or assay protocol. Errors in this stage, such as inaccurate concentration calculations, improper solvent choice, microbial contamination, or compound degradation, can invalidate experimental data, leading to a significant loss of time and resources[3]. This guide provides a robust, self-validating framework to mitigate these risks.

Compound Properties and Characteristics

Understanding the physicochemical properties of 4-(4-Butoxybenzoyl)quinoline is essential for its proper handling.

PropertyValueSource / Note
Chemical Name 4-(4-Butoxybenzoyl)quinoline-
Molecular Formula C₂₀H₁₉NO₂Calculated
Molecular Weight 305.38 g/mol Based on similar structure 3-(4-Butoxybenzoyl)quinoline[7]
Appearance Likely a solid powderBased on related compounds[1][4]
Aqueous Solubility Predicted to be lowQuinoline is only slightly soluble in water[2][8]. The addition of nonpolar butoxy and benzoyl groups further decreases aqueous solubility.
Recommended Solvent Dimethyl Sulfoxide (DMSO)DMSO is a polar aprotic solvent capable of dissolving a wide range of polar and nonpolar compounds used in biological assays[9].

Safety and Handling Precautions

As a quinoline derivative, 4-(4-Butoxybenzoyl)quinoline must be handled with care. The parent compound, quinoline, is classified as toxic if swallowed, harmful in contact with skin, causes skin and eye irritation, and is suspected of causing genetic defects and cancer[10][11].

Always perform the following steps in a certified chemical fume hood and wear appropriate Personal Protective Equipment (PPE):

  • Gloves: Nitrile or other chemically resistant gloves.

  • Eye Protection: Safety goggles or a face shield.

  • Lab Coat: To protect from spills.

Consult the specific Safety Data Sheet (SDS) provided by the manufacturer for detailed hazard information[12][13][14].

Solvent Selection: The Case for DMSO

The choice of solvent is critical for both compound solubility and cellular health. An ideal solvent dissolves the compound at a high concentration without exhibiting toxicity toward the cell line being studied when diluted to its final working concentration[15].

Why Dimethyl Sulfoxide (DMSO)?

DMSO is the most common solvent for preparing stock solutions of water-insoluble compounds for several reasons[6]:

  • High Solubilizing Power: It effectively dissolves a vast array of organic molecules that are otherwise difficult to get into solution.

  • Miscibility: It is miscible with water and cell culture media, allowing for easy dilution to working concentrations.

  • Low Volatility: Its high boiling point (189 °C) prevents the concentration of the stock solution from changing due to solvent evaporation.

Understanding Solvent-Induced Cytotoxicity

While essential, solvents themselves can have cytotoxic effects[15][16]. It is crucial to ensure that the final concentration of the solvent in the cell culture medium is well below its toxic threshold. For DMSO, most cell lines can tolerate concentrations up to 0.5% (v/v) without significant toxic effects, although this should be empirically determined for the specific cell line and assay duration[6][17][18].

Table of Common Solvent Cytotoxicity:

Solvent Typical Final Concentration Notes
DMSO < 0.5% Concentrations above 1-2% are often cytotoxic. Can influence cell differentiation and proliferation even at lower concentrations[6][17].
Ethanol < 1.0% Can be less toxic than DMSO for some cell lines, but its volatility can be a concern[16][17].

| Methanol | < 1.0% | Generally shows non-toxic effects at concentrations from 0.15% to 1.25% in several cell lines[17]. |

A solvent-only control (vehicle control) must always be included in experiments to differentiate the effects of the compound from the effects of the solvent.

Protocol: Preparation of a 10 mM Stock Solution

This protocol details the preparation of a 10 mM stock solution, a common starting concentration for in vitro studies.

Materials and Equipment
  • 4-(4-Butoxybenzoyl)quinoline powder

  • Anhydrous, sterile-filtered Dimethyl Sulfoxide (DMSO), cell culture grade[9][19]

  • Analytical balance (accurate to 0.1 mg)

  • Sterile, amber, conical-bottom microcentrifuge tubes or glass vials

  • Calibrated micropipettes and sterile tips

  • Vortex mixer

  • Sterile 0.22 µm syringe filter (PTFE membrane recommended for DMSO)[20]

  • Sterile syringes

Workflow Overview

G cluster_prep Preparation cluster_process Processing & Storage A 1. Weigh Compound B 2. Calculate Solvent Volume A->B C 3. Add Solvent & Dissolve B->C D 4. Sterile Filter C->D E 5. Aliquot into Vials D->E F 6. Store at -80°C E->F

Caption: High-level workflow for stock solution preparation.

Part A: Calculation of Solvent Volume

The key to an accurate stock concentration is a precise calculation. Use the following formula:

Volume of Solvent (L) = [Mass of Compound (g)] / ([Desired Concentration (mol/L)] × [Molecular Weight ( g/mol )])

Example Calculation for a 10 mM Stock Solution:

Parameter Value
Desired Stock Concentration (C) 10 mM (or 0.010 mol/L)
Mass of Compound to Weigh (m) 5 mg (or 0.005 g)

| Molecular Weight (MW) | 305.38 g/mol |

Calculation: Volume (L) = 0.005 g / (0.010 mol/L × 305.38 g/mol ) = 0.001637 L

Convert to a practical volume: 0.001637 L × 1,000,000 µL/L = 1637 µL

Therefore, to prepare a 10 mM stock solution, dissolve 5 mg of 4-(4-Butoxybenzoyl)quinoline in 1637 µL of DMSO.

Part B: Step-by-Step Dissolution Procedure
  • Weigh Compound: Tare the analytical balance with a sterile, amber microcentrifuge tube. Carefully weigh approximately 5 mg of 4-(4-Butoxybenzoyl)quinoline powder directly into the tube. Record the exact mass.

  • Recalculate: Use the exact mass recorded in Step 1 to recalculate the precise volume of DMSO required. This step is critical for accuracy.

  • Add Solvent: Using a calibrated micropipette, add the calculated volume of sterile DMSO directly to the vial containing the powder[18].

  • Promote Dissolution: Tightly cap the vial and vortex at medium speed for 1-2 minutes. Visually inspect the solution against a light source to ensure all solid particles have completely dissolved. If needed, gentle warming in a 37°C water bath can aid dissolution, but avoid overheating.

Part C: Sterilization of the Stock Solution

For cell culture applications, the stock solution must be sterile. Since DMSO and many organic compounds cannot be autoclaved, sterile filtration is the required method[18][20].

  • Prepare Filter: Aseptically attach a sterile 0.22 µm PTFE syringe filter to a new sterile syringe.

  • Filter Solution: Draw the entire dissolved compound solution into the syringe.

  • Dispense: Carefully dispense the solution through the filter into a new, sterile, amber-colored storage vial. This process removes any potential microbial contaminants[20].

G cluster_0 Decision Process A Is compound soluble in aqueous buffer? B Use sterile buffer (e.g., PBS, Media) A->B Yes C Is compound soluble in organic solvent? A->C No D Select biocompatible solvent (e.g., DMSO, Ethanol) C->D Yes F Insoluble. Re-evaluate compound or formulation. C->F No E Sterile filter the final stock solution D->E

Caption: Decision tree for solvent selection and sterilization.

Part D: Aliquoting and Long-Term Storage

To prevent degradation from repeated freeze-thaw cycles, the sterile stock solution should be aliquoted into smaller, single-use volumes[18].

  • Determine Aliquot Volume: Based on your typical experimental needs, calculate an appropriate aliquot volume (e.g., 20-50 µL).

  • Dispense Aliquots: Dispense the calculated volume into sterile, amber microcentrifuge tubes. Amber vials protect the compound from potential light-induced degradation[21].

  • Label Clearly: Label each aliquot with the compound name, concentration (10 mM), date of preparation, and your initials.

  • Store Properly: Store the aliquots in a tightly sealed secondary container at -80°C for long-term stability (up to 6 months or longer). For short-term use (up to one month), -20°C is acceptable[18][21].

Quality Control and Best Practices

  • Solubility Check: Before storing, visually inspect the stock solution at room temperature and 4°C. If precipitation occurs, the stock concentration may be too high.

  • Vehicle Control: Always include a vehicle control in your experiments, which consists of cells treated with the same final concentration of DMSO used in your compound-treated wells.

  • Dilution to Working Concentration: When preparing the working solution, add the stock solution directly to the pre-warmed cell culture medium and mix immediately to avoid precipitation[3]. The final DMSO concentration should not exceed 0.5%[18].

  • Avoid Freeze-Thaw: Never refreeze an aliquot that has been thawed. Discard any unused portion[18].

By adhering to this detailed protocol and its underlying principles, researchers can ensure the preparation of high-quality, reliable stock solutions of 4-(4-Butoxybenzoyl)quinoline, forming a solid foundation for reproducible and accurate experimental outcomes.

References

  • AntBio. (2026, January 7). Small-Molecule Drug Preparation for Cell Culture: Core Principles and. [Link]

  • PhytoTech Labs. Preparing Stock Solutions. [Link]

  • Koc, A. et al. (2022, February 16). Time and Concentration Dependent Effects of Different Solvents on Proliferation of K562, HL60, HCT-116 and H929 Cell Lines. AVESİS. [Link]

  • Doan, V. N. et al. (2020, July 29). Comparative cytotoxic effects of methanol, ethanol and DMSO on human cancer cell lines. Biomedical Research and Therapy. [Link]

  • Mark, S. (2020, September 1). Suitable Sterility Methods for Dimethyl Sulfoxide USP, PhEur. Pharmaceutical Technology. [Link]

  • Cold Spring Harbor Laboratory Press. Stock Solutions. [Link]

  • Vasileva, L. et al. (2021). Cytotoxicity and Microbicidal Activity of Commonly Used Organic Solvents: A Comparative Study and Application to a Standardized Extract from Vaccinium macrocarpon. PMC. [Link]

  • Aono, R. et al. (1994). Effects of Organic Solvents on Growth of Escherichia coli K-12. [Link]

  • Captivate Bio. SMALL MOLECULES. [Link]

  • PubMed. Working with small molecules: preparing and storing stock solutions and determination of kinetic solubility. [Link]

  • Lorenzen, E. et al. (2012). Considerations regarding use of solvents in in vitro cell based assays. PMC. [Link]

  • Wikipedia. Quinoline. [Link]

  • DC Fine Chemicals. (2025, November 4). Safety Data Sheet - Quinoline. [Link]

  • MDPI. (2024, April 25). Using Quinolin-4-Ones as Convenient Common Precursors for a Metal-Free Total Synthesis of Both Dubamine and Graveoline Alkaloids and Diverse Structural Analogues. [Link]

  • PubChem - NIH. 4-(Benzoyloxy)morpholine. [Link]

  • IJFMR. (2025, November 15). Synthesis & Characterization of Biologically Important Quinoline & It's Derivatives. [Link]

  • PubChem - NIH. 4-Butylquinoline. [Link]

Sources

Method

Applications of 4-(4-Butoxybenzoyl)quinoline in Medicinal Chemistry: A Technical Guide

Introduction: The Quinoline Scaffold as a Privileged Structure in Drug Discovery The quinoline ring system, a fusion of a benzene and a pyridine ring, is a cornerstone in medicinal chemistry, recognized for its presence...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Quinoline Scaffold as a Privileged Structure in Drug Discovery

The quinoline ring system, a fusion of a benzene and a pyridine ring, is a cornerstone in medicinal chemistry, recognized for its presence in a vast array of compounds with diverse and potent biological activities.[1][2] From the historical antimalarial quinine to modern anticancer agents, quinoline derivatives have consistently proven to be a rich source of therapeutic leads.[3][4] Their versatile chemical nature allows for substitutions at various positions, leading to a wide range of pharmacological profiles, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[1][5] This guide focuses on a specific, yet underexplored, derivative: 4-(4-Butoxybenzoyl)quinoline. While direct biological data for this exact molecule is not extensively published, its core structure, 4-aroylquinoline, has shown significant promise, particularly in the realm of oncology.[6][7]

This document serves as a detailed technical guide for researchers, scientists, and drug development professionals interested in exploring the potential of 4-(4-Butoxybenzoyl)quinoline. We will delve into its synthesis, potential mechanisms of action based on structurally related compounds, and provide detailed protocols for its biological evaluation.

The 4-Aroylquinoline Scaffold: A Promising Pharmacophore for Anticancer Drug Design

Recent studies have highlighted the potential of 4-aroylquinolines as a novel class of anticancer agents.[6][7] A notable study on a series of 4-aroyl-6,7,8-trimethoxyquinolines demonstrated potent antiproliferative activity against a panel of human cancer cell lines, including multidrug-resistant variants.[6][7] In this series, the compound featuring a 4-(N,N-dimethylamino)benzoyl moiety at the 4-position of the quinoline ring exhibited impressive inhibitory concentrations (IC50) in the nanomolar range.[6][7]

This compelling evidence suggests that the 4-aroylquinoline scaffold can serve as a valuable template for the design of new anticancer drugs. The benzoyl group at the 4-position appears to be a critical feature for biological activity, and modifications to this group, such as the introduction of an alkoxy chain like the butoxy group in our compound of interest, can significantly influence the compound's potency, selectivity, and pharmacokinetic properties.

Hypothesized Structure-Activity Relationship (SAR) and the Role of the Butoxy Group

Based on the structure of 4-(4-Butoxybenzoyl)quinoline, we can hypothesize its potential interactions and activity. The quinoline core provides a rigid scaffold that can interact with biological targets through π-π stacking and hydrogen bonding. The benzoyl moiety introduces an additional aromatic ring and a carbonyl group, which can participate in further interactions.

The 4-butoxy group on the benzoyl ring is of particular interest. Its potential contributions to the molecule's overall profile include:

  • Increased Lipophilicity: The butyl chain enhances the lipophilicity of the molecule, which may improve its ability to cross cell membranes and reach intracellular targets.

  • Modulation of Electronic Properties: The butoxy group is an electron-donating group, which can alter the electron density of the benzoyl ring and influence its binding affinity to target proteins.

  • Steric Effects: The size and conformation of the butoxy group can influence how the molecule fits into the binding pocket of a target, potentially enhancing selectivity.

Further investigation into a series of 4-(4-alkoxybenzoyl)quinolines with varying chain lengths would be necessary to establish a clear SAR and optimize the activity of this class of compounds.

Experimental Protocols

The following protocols provide a roadmap for the synthesis and biological evaluation of 4-(4-Butoxybenzoyl)quinoline as a potential anticancer agent.

PART 1: Chemical Synthesis

A plausible synthetic route to 4-(4-Butoxybenzoyl)quinoline involves a multi-step process, which can be adapted from established methods for the synthesis of quinoline derivatives. A potential workflow is outlined below.

Diagram of Synthetic Workflow:

cluster_0 Synthesis of 4-(4-Butoxybenzoyl)quinoline A Starting Materials: Aniline, 4-Butoxybenzaldehyde, Pyruvic Acid B Doebner Reaction A->B Ethanol, reflux C Intermediate: 2-(4-Butoxyphenyl)quinoline-4-carboxylic acid B->C D Activation of Carboxylic Acid (e.g., with SOCl2 or oxalyl chloride) C->D E Intermediate: 2-(4-Butoxyphenyl)quinoline-4-carbonyl chloride D->E F Friedel-Crafts type reaction or cross-coupling with a suitable nucleophile E->F G Final Product: 4-(4-Butoxybenzoyl)quinoline F->G H Purification (Column Chromatography) G->H I Characterization (NMR, Mass Spectrometry) H->I

Caption: A potential synthetic workflow for 4-(4-Butoxybenzoyl)quinoline.

Protocol 1: Synthesis of 2-(4-Butoxyphenyl)quinoline-4-carboxylic acid via Doebner Reaction

  • Principle: The Doebner reaction is a classic method for synthesizing quinoline-4-carboxylic acids from an aniline, an aldehyde, and pyruvic acid.[8]

  • Procedure:

    • In a round-bottom flask, dissolve aniline (1 equivalent), 4-butoxybenzaldehyde (1 equivalent), and pyruvic acid (1 equivalent) in ethanol.

    • Reflux the reaction mixture for 4-6 hours, monitoring the progress by Thin Layer Chromatography (TLC).

    • Upon completion, cool the reaction mixture to room temperature.

    • The product, 2-(4-Butoxyphenyl)quinoline-4-carboxylic acid, will precipitate out of the solution.

    • Filter the solid, wash with cold ethanol, and dry under vacuum.

Protocol 2: Synthesis of 4-(4-Butoxybenzoyl)quinoline

  • Principle: This step involves the conversion of the carboxylic acid to a more reactive species, such as an acid chloride, followed by a reaction to introduce the benzoyl group. The exact conditions for this step would require optimization.

  • Procedure (Illustrative):

    • Suspend the 2-(4-Butoxyphenyl)quinoline-4-carboxylic acid (1 equivalent) in an inert solvent like dichloromethane.

    • Add thionyl chloride or oxalyl chloride (1.2 equivalents) dropwise at 0°C.

    • Allow the reaction to stir at room temperature for 2-3 hours until the evolution of gas ceases.

    • Remove the solvent and excess reagent under reduced pressure to obtain the crude acid chloride.

    • The subsequent step to form the benzoyl linkage would require specific reaction conditions that are beyond the scope of this generalized protocol and would need to be developed based on further research. This could potentially involve a Friedel-Crafts type acylation or a cross-coupling reaction.

    • Purify the final product using column chromatography on silica gel.

    • Characterize the purified 4-(4-Butoxybenzoyl)quinoline using NMR and mass spectrometry to confirm its structure and purity.

PART 2: In Vitro Biological Evaluation

The following protocols are designed to assess the potential anticancer activity of 4-(4-Butoxybenzoyl)quinoline.

Diagram of Biological Evaluation Workflow:

cluster_1 In Vitro Anticancer Evaluation A Initial Cytotoxicity Screening (MTT Assay) B Determine IC50 values across multiple cancer cell lines A->B C Mechanism of Action Studies B->C If active D Apoptosis Assay (Annexin V/PI Staining) C->D E Cell Cycle Analysis C->E F Target Identification & Validation C->F G Kinase Inhibition Assays (if predicted to be a kinase inhibitor) F->G H Western Blotting for key signaling proteins F->H cluster_2 Hypothetical Kinase Inhibition Pathway GF Growth Factor RTK Receptor Tyrosine Kinase (RTK) GF->RTK Binds PI3K PI3K RTK->PI3K Activates Compound 4-(4-Butoxybenzoyl)quinoline Compound->RTK Inhibits Akt Akt PI3K->Akt Activates mTOR mTOR Akt->mTOR Activates Proliferation Cell Proliferation & Survival mTOR->Proliferation Promotes

Caption: A hypothetical signaling pathway where 4-(4-Butoxybenzoyl)quinoline acts as a receptor tyrosine kinase inhibitor.

Conclusion and Future Directions

While 4-(4-Butoxybenzoyl)quinoline remains a relatively unexplored compound, its structural similarity to known potent anticancer agents, specifically other 4-aroylquinolines, provides a strong rationale for its investigation as a potential therapeutic agent. The protocols outlined in this guide offer a comprehensive framework for its synthesis and systematic biological evaluation.

Future research should focus on a systematic SAR study of 4-(4-alkoxybenzoyl)quinolines to understand the impact of the alkoxy chain length and position on anticancer activity. Elucidating the specific molecular targets and mechanisms of action of these compounds will be crucial for their further development. The promising preliminary data on the 4-aroylquinoline scaffold suggests that this chemical space holds significant potential for the discovery of novel and effective anticancer drugs.

References

  • Chen, Y., et al. (2011). Synthesis and Biological Evaluation of 4-Aroyl-6,7,8-Trimethoxyquinolines as a Novel Class of Anticancer Agents. Molecules, 16(3), 2273-2283. Available from: [Link]

  • Semantic Scholar. (2011). Synthesis and Biological Evaluation of 4-Aroyl-6,7,8-Trimethoxyquinolines as a Novel Class of Anticancer Agents. Available from: [Link]

  • PubMed. (2011). Synthesis and biological evaluation of 4-aroyl-6,7,8-trimethoxyquinolines as a novel class of anticancer agents. Available from: [Link]

  • PubMed. (2025). Synthesis and biological evaluation of novel 4-Arylaminoquinolines derivatives as EGFR/HDAC inhibitors. Available from: [Link]

  • American Chemical Society. (2020). Recent Advances in the Catalytic Synthesis of 4-Quinolones. Available from: [Link]

  • PubMed. (2002). 4-Anilino-3-cyanobenzo[g]quinolines as kinase inhibitors. Available from: [Link]

  • MDPI. (2025). Green Synthesis, Characterization, and Biological Activity of 4-Aminoquinoline Derivatives: Exploring Antibacterial Efficacy, MRSA Inhibition, and PBP2a Docking Insights. Available from: [Link]

  • ScienceDirect. (2016). Comprehensive review on current developments of quinoline-based anticancer agents. Available from: [Link]

  • Pharmacy 180. (n.d.). 4-Substituted Quinolines: Structure Activity Relationship - Antimalarials. Available from: [Link]

  • National Institutes of Health. (2015). Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives. Available from: [Link]

  • MDPI. (2023). Medicinal Chemistry of Quinazolines as Anticancer Agents Targeting Tyrosine Kinases. Available from: [Link]

  • PubMed. (1999). Structure-activity relationship analysis of substituted 4-quinolinamines, antagonists of immunostimulatory CpG-oligodeoxynucleotides. Available from: [Link]

  • Semantic Scholar. (2023). AN OVERVIEW OF QUINOLINE DERIVATIVES AS ANTI-CANCER AGENTS. Available from: [Link]

  • PubMed. (2011). Structure-activity relationships of 4-position diamine quinoline methanols as intermittent preventative treatment (IPT) against Plasmodium falciparum. Available from: [Link]

  • National Institutes of Health. (2021). Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways. Available from: [Link]

  • National Institutes of Health. (2026). New Quinoline Kinase Inhibitors With Good Selectivity for NAK Kinases and Anti‐Tumor Activity Against Ewing Sarcoma. Available from: [Link]

  • ResearchGate. (2017). recent advances in the synthesis of isoquinoline and its analogue: a review. Available from: [Link]

  • Austin Publishing Group. (2015). Design, Synthesis and Biological Screening of 2, 4- Disubstituted Quinolines. Available from: [Link]

  • Semantic Scholar. (2014). DESIGN, SYNTHESIS OF NOVEL QUINOLINE-4-CARBOXYLIC ACID DERIVATIVES AND THEIR ANTIBACTERIAL ACTIVITY SUPPORTED BY MOLECULAR DOCKING STUDIES. Available from: [Link]

  • MDPI. (2024). Synthesis and Structure–Activity Relationship (SAR) Studies on New 4-Aminoquinoline-Hydrazones and Isatin Hybrids as Promising Antibacterial Agents. Available from: [Link]

  • National Institutes of Health. (2019). 3H-pyrazolo[4,3-f]quinoline haspin kinase inhibitors and anticancer properties. Available from: [Link]

  • IntechOpen. (2018). 4-Anilinoquinazoline Derivatives with Epidermal Growth Factor Receptor Inhibitor Activity. Available from: [Link]

  • National Institutes of Health. (2025). Quinolin-4-ones: Methods of Synthesis and Application in Medicine. Available from: [Link]

  • PubMed. (2003). Synthesis of 2-(4-biphenylyl)quinoline-4-carboxylate and carboxamide analogs. New human neurokinin-3 (hNK-3) receptor antagonists. Available from: [Link]

Sources

Application

Application Note: A Robust, Validated HPLC Method for the Quantification of 4-(4-Butoxybenzoyl)quinoline

Abstract This application note presents a comprehensive guide for the development and validation of a precise, accurate, and robust reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantific...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This application note presents a comprehensive guide for the development and validation of a precise, accurate, and robust reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantification of 4-(4-Butoxybenzoyl)quinoline. This molecule, featuring a quinoline core and a substituted benzoyl moiety, is of interest in pharmaceutical research. The methodology herein is designed for researchers, quality control analysts, and drug development professionals, providing a systematic approach from initial parameter selection to full validation in accordance with International Council for Harmonisation (ICH) guidelines.

Introduction: The Analytical Challenge

4-(4-Butoxybenzoyl)quinoline is a heterocyclic aromatic ketone. The quinoline nucleus provides a basic nitrogen (pKa of quinoline is ~4.9), while the butoxybenzoyl group imparts significant hydrophobicity[1]. The molecule's aromaticity ensures strong UV absorbance, making UV-based HPLC detection a suitable analytical technique. The primary analytical challenge lies in developing a method that provides a sharp, symmetrical peak shape, free from interference, and is robust enough for routine use in complex matrices such as pharmaceutical formulations or biological samples. This guide provides a systematic workflow to establish such a method.

Physicochemical Properties and Chromatographic Considerations

A thorough understanding of the analyte's properties is the foundation of logical method development.

  • Structure: 4-(4-Butoxybenzoyl)quinoline consists of a quinoline ring linked to a 4-butoxybenzoyl group via a carbonyl bridge.

  • Molecular Weight: Approximately 305.38 g/mol (based on the 3-isomer)[2].

  • Solubility: Expected to have low solubility in water and good solubility in organic solvents like methanol, acetonitrile, and DMSO[3][4].

  • Chromatographic Behavior: The molecule's significant hydrophobicity makes it an ideal candidate for reversed-phase HPLC. The basic quinoline nitrogen can interact with residual silanols on the silica-based stationary phase, potentially causing peak tailing. This interaction can be mitigated by using a low pH mobile phase to protonate the nitrogen, or by using an end-capped column.

HPLC Method Development Protocol

The goal of method development is to achieve adequate separation and a reliable signal for the analyte. This protocol follows a systematic, multi-stage approach.

Materials and Reagents
  • Analyte: 4-(4-Butoxybenzoyl)quinoline reference standard (purity ≥ 98%)

  • Solvents: HPLC-grade acetonitrile (ACN) and methanol (MeOH), and purified water (18.2 MΩ·cm)

  • Additives: Formic acid (FA) or trifluoroacetic acid (TFA), analytical grade

  • HPLC System: A standard HPLC system with a gradient pump, autosampler, column thermostat, and a Diode Array Detector (DAD) or UV-Vis detector is suitable[5][6].

  • Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) is a recommended starting point[6].

Step-by-Step Method Development Workflow

The development process is an iterative cycle of testing and optimization.

HPLC_Method_Development A Step 1: Analyte & Column Selection - 4-(4-Butoxybenzoyl)quinoline - C18 Column (Initial Choice) B Step 2: Initial Screening - Mobile Phase: ACN/H2O & MeOH/H2O - Isocratic Elution (e.g., 70% Organic) - Wavelength Scan (230-400 nm) A->B Define starting point C Step 3: Mobile Phase Optimization - Adjust Organic % for k (1 < k < 10) - Add Acid (0.1% FA) to improve peak shape - Test Gradient if needed B->C Evaluate initial results C->B Re-screen if poor results D Step 4: Fine-Tuning & System Suitability - Optimize Flow Rate (1.0 mL/min) - Set Column Temp (e.g., 30 °C) - Check Tailing Factor, Plates, Resolution C->D Refine separation D->C Re-optimize if needed E Final Method Established D->E Confirm performance

Caption: Logical workflow for HPLC method development.

Protocol:

  • Standard and Sample Preparation:

    • Prepare a stock solution of the reference standard (e.g., 1 mg/mL) in methanol or acetonitrile.

    • Prepare a working standard for injection (e.g., 25 µg/mL) by diluting the stock solution with the initial mobile phase.

    • Dissolve samples in a suitable solvent, ensuring the final concentration falls within the expected calibration range. Filter all solutions through a 0.45 µm syringe filter before injection[5].

  • Initial Chromatographic Conditions (Screening Phase):

    • Column: C18, 4.6 x 150 mm, 5 µm

    • Mobile Phase: Acetonitrile and Water (70:30 v/v). The high organic content is chosen due to the analyte's expected hydrophobicity.

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Column Temperature: 30 °C

    • Detection: Perform a DAD scan from 230-400 nm to determine the wavelength of maximum absorbance (λmax). Based on the quinoline and benzoyl chromophores, a λmax is expected around 254 nm or higher.

  • Optimization Phase:

    • Adjusting Retention (k'): If the analyte elutes too quickly (k' < 1), decrease the percentage of acetonitrile. If it elutes too late (k' > 10), increase the acetonitrile percentage. The goal is a retention time that is long enough for good separation from the void volume but short enough for an efficient run time.

    • Improving Peak Shape: If peak tailing is observed, add 0.1% formic acid to both the aqueous and organic mobile phase components. The acidic modifier protonates the quinoline nitrogen, minimizing undesirable interactions with the stationary phase[6].

    • Solvent Choice: Compare the selectivity and peak shape using methanol as the organic modifier instead of acetonitrile. Methanol, being a protic solvent, can offer different selectivity for compounds capable of hydrogen bonding[7].

    • Gradient Elution: If analyzing the compound in the presence of other impurities or matrix components with a wide range of polarities, a gradient elution may be necessary. A typical scouting gradient would be a linear ramp from 40% to 90% acetonitrile over 15 minutes.

Proposed Final Method

Based on the properties of similar aromatic ketones and quinoline derivatives, the following conditions are proposed as a robust starting point for validation[5][8].

ParameterRecommended Condition
Column C18, 4.6 x 150 mm, 5 µm particle size
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Elution Mode Isocratic: 75% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection Wavelength ~254 nm (or experimentally determined λmax)
Run Time 10 minutes

HPLC Method Validation Protocol

Method validation is a formal process that demonstrates an analytical procedure is suitable for its intended purpose. The following protocol is based on the ICH Q2(R1) guidelines[9][10][11].

HPLC_Method_Validation Start Validated Method Objective: Quantification of 4-(4-Butoxybenzoyl)quinoline Specificity Specificity / Selectivity - Inject Blank, Placebo, Analyte - Peak Purity (DAD) Start->Specificity Linearity Linearity & Range - 5 concentrations (e.g., 5-50 µg/mL) - Plot Area vs. Conc. - r² ≥ 0.999 Start->Linearity Accuracy Accuracy (% Recovery) - Spike placebo at 3 levels (80, 100, 120%) - n=3 at each level - Recovery: 98.0-102.0% Start->Accuracy Precision Precision (%RSD) - Repeatability (n=6) - Intermediate Precision (different day/analyst) - RSD ≤ 2.0% Start->Precision Limits LOD & LOQ - Signal-to-Noise (S/N) - LOD S/N ≥ 3 - LOQ S/N ≥ 10 Start->Limits Robustness Robustness - Vary Flow Rate (±0.1 mL/min) - Vary Temp (±2 °C) - Vary Mobile Phase % (±2%) Start->Robustness Result Method is Validated Result_edge All parameters meet acceptance criteria Precision->Result_edge

Caption: Workflow for HPLC method validation per ICH guidelines.

System Suitability

Before each validation run, system suitability must be confirmed. This is done by making five replicate injections of a standard solution.

ParameterAcceptance Criteria
Tailing Factor (T) T ≤ 1.5
Theoretical Plates (N) N > 2000
%RSD of Peak Area ≤ 1.0%
Specificity

Specificity demonstrates that the analytical signal is unequivocally from the analyte of interest.

  • Procedure: Inject a blank (mobile phase), a placebo (sample matrix without the analyte), and a solution of the analyte.

  • Acceptance Criteria: No interfering peaks should be observed at the retention time of 4-(4-Butoxybenzoyl)quinoline in the blank or placebo chromatograms. Peak purity analysis using a DAD detector should pass if co-eluting impurities are suspected[12][13].

Linearity and Range

Linearity is the ability to elicit test results that are directly proportional to the analyte concentration within a given range.

  • Procedure: Prepare a series of at least five calibration standards from a stock solution. A typical range for an assay might be 50% to 150% of the target concentration (e.g., 5, 10, 25, 40, 50 µg/mL).

  • Acceptance Criteria: The correlation coefficient (r²) of the linear regression curve (peak area vs. concentration) should be ≥ 0.999[5][14].

Accuracy

Accuracy is the closeness of the test results to the true value. It is determined by recovery studies.

  • Procedure: Spike a placebo (formulation blank) with the analyte at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration). Prepare three samples at each level and analyze.

  • Acceptance Criteria: The mean percent recovery should be within 98.0% to 102.0% at each level[5][12].

Precision

Precision measures the degree of scatter between a series of measurements.

  • Repeatability (Intra-day Precision): Analyze six replicate samples of the analyte at 100% of the target concentration on the same day, with the same analyst and equipment.

  • Intermediate Precision (Inter-day Ruggedness): Repeat the analysis on a different day, with a different analyst, or on a different instrument.

  • Acceptance Criteria: The relative standard deviation (%RSD) for both repeatability and intermediate precision studies should not be more than 2.0%[5][15].

Limit of Detection (LOD) and Limit of Quantitation (LOQ)

LOD is the lowest amount of analyte that can be detected, while LOQ is the lowest amount that can be quantified with acceptable precision and accuracy.

  • Procedure: These can be estimated based on the signal-to-noise ratio (S/N).

  • Acceptance Criteria: An S/N ratio of 3:1 is generally accepted for LOD, and 10:1 for LOQ[16].

Robustness

Robustness measures the method's capacity to remain unaffected by small, deliberate variations in method parameters.

  • Procedure: Introduce small changes to the method, such as:

    • Flow rate (± 0.1 mL/min)

    • Column temperature (± 2 °C)

    • Mobile phase composition (e.g., acetonitrile ± 2%)

  • Acceptance Criteria: The system suitability parameters should still be met, and the results should not be significantly impacted by these minor changes[12][13].

Conclusion

This application note provides a comprehensive and scientifically grounded framework for developing and validating an RP-HPLC method for the quantification of 4-(4-Butoxybenzoyl)quinoline. By following the systematic development protocol and adhering to the rigorous validation standards outlined by the ICH, researchers can establish a reliable, accurate, and robust analytical method suitable for quality control and research applications. The provided protocols are intended as a starting point and should be adapted based on experimental observations and specific sample matrix requirements.

References

  • U.S. Food and Drug Administration. (2024). Q2(R2) Validation of Analytical Procedures. Retrieved from [Link][17][18]

  • U.S. Food and Drug Administration. (2014). Guidance for Industry: Analytical Procedures and Methods Validation for Drugs and Biologics. Retrieved from [Link][19]

  • ProPharma Group. (2024). Highlights from FDA's Analytical Test Method Validation Guidance. Retrieved from [Link][12]

  • Sciex. (2025). Essential FDA Guidelines for Bioanalytical Method Validation. Retrieved from [Link][20]

  • Gilar, M., et al. (2018). Challenges of HPLC determination of quinoline derivatives used in the treatment of malaria. Journal of Pharmaceutical and Biomedical Analysis, 158, 24-31. Retrieved from [Link][14][21]

  • Scribd. ICH Q2(R1) Analytical Method Validation. Retrieved from [Link][9]

  • Bocian, S. (2019). Q2(R1) Validation of Analytical Procedures: An Implementation Guide. ResearchGate. Retrieved from [Link][15]

  • ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link][10]

  • SIELC Technologies. HPLC Method for Analysis of Quinoline Yellow WS on BIST A+ Column. Retrieved from [Link][22]

  • Phenomenex. Reversed Phase HPLC Method Development. Retrieved from [Link][7]

  • U.S. Food and Drug Administration. (1997). Q2(R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link][13]

  • International Council for Harmonisation. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). Retrieved from [Link][11]

  • SIELC Technologies. HPLC Separation of Aromatic Compounds (PAH) on Mixed-Mode and Reverse Phase Columns. Retrieved from [Link][23]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 14641784, 4-Butylquinoline. Retrieved from [Link][24]

  • Wikipedia. Quinoline. Retrieved from [Link][25]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 11751175. Retrieved from [Link][26]

  • U.S. Environmental Protection Agency. Method for the determination of aldehydes and ketones in ambient air using HPLC. Retrieved from [Link][27]

  • Indian Journal of Pharmaceutical Sciences. (2023). Reverse-Phase High Performance Liquid Chromatography Method for Simultaneous Estimation of Enrofloxacin and Ketoprofen in Marketed Formulation. Retrieved from [Link][16]

  • mVOC. Quinoline. Retrieved from [Link][1]

  • Taylor & Francis Online. Quinoline – Knowledge and References. Retrieved from [Link][28]

Sources

Method

Application Note: 4-(4-Butoxybenzoyl)quinoline as a Privileged Scaffold in Medicinal Chemistry Synthesis

Introduction & Mechanistic Rationale In modern drug discovery and organic synthesis, the selection of highly versatile building blocks is critical for developing robust structure-activity relationship (SAR) libraries. 4-...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Rationale

In modern drug discovery and organic synthesis, the selection of highly versatile building blocks is critical for developing robust structure-activity relationship (SAR) libraries. 4-(4-Butoxybenzoyl)quinoline (CAS: 1706462-36-3) has emerged as a high-purity, privileged precursor for the synthesis of complex heterocycles and pharmacophores[1],[2].

As an application scientist, evaluating the structural causality of this precursor reveals why it is so highly valued:

  • The Quinoline Core: Provides essential π−π stacking capabilities and acts as a hydrogen-bond acceptor via the basic nitrogen. This core is a proven moiety in targeting the cytochrome bc1​ complex in antimalarial drug design and inhibiting ribonucleotide reductase in anticancer therapeutics[3].

  • The Diaryl Ketone Bridge: The highly electrophilic carbonyl carbon serves as a divergent synthetic hub. It readily undergoes nucleophilic addition, condensation, and cyclization reactions to yield diverse functional groups[4].

  • The para-Butoxy Chain: The inclusion of a 4-butoxy group is a deliberate design choice to increase the lipophilicity (LogP) of the resulting analogs. This lipophilic tail enhances cellular membrane permeability and facilitates blood-brain barrier (BBB) penetration, which is often a limiting factor for naked quinoline derivatives.

Synthetic Utility and Workflow

By carefully modulating reaction thermodynamics and chemoselectivity, 4-(4-Butoxybenzoyl)quinoline can be driven down multiple distinct synthetic pathways. The workflow below illustrates three primary derivatization routes utilized in medicinal chemistry.

G Precursor 4-(4-Butoxybenzoyl)quinoline Reduction Chemoselective Reduction (Secondary Alcohol) Precursor->Reduction NaBH4, MeOH Condensation Thiosemicarbazone Condensation Precursor->Condensation Thiosemicarbazide, AcOH Cyclization Hydrazine Cyclization (Pyrazolo-quinoline) Precursor->Cyclization Hydrazine hydrate

Fig 1: Divergent synthetic pathways utilizing 4-(4-Butoxybenzoyl)quinoline as a core scaffold.

Validated Experimental Protocols

To ensure reproducibility and trustworthiness, the following protocols are designed as self-validating systems . Each method includes built-in in-process controls (IPCs) to verify reaction progress without requiring immediate LC-MS analysis.

Protocol A: Acid-Catalyzed Condensation to Thiosemicarbazone Derivatives

Thiosemicarbazones derived from benzoylquinolines exhibit potent antimalarial and cytotoxic activities[3].

  • Causality of Reagents: Glacial acetic acid is utilized as a mild catalyst. A stronger mineral acid would fully protonate both the basic quinoline nitrogen and the nucleophilic hydrazine group of the thiosemicarbazide, stalling the reaction. Ethanol is chosen as the solvent because the starting materials are soluble at reflux, but the resulting thiosemicarbazone product has lower solubility.

  • Self-Validation: The reaction is driven by precipitation. The crystallization of the product out of the hot solvent shifts the equilibrium forward (Le Chatelier's principle) and serves as a visual confirmation of reaction success.

Step-by-Step Procedure:

  • Preparation: In an oven-dried 50 mL round-bottom flask, dissolve 1.0 equivalent of 4-(4-Butoxybenzoyl)quinoline in 15 mL of absolute ethanol.

  • Addition: Add 1.1 equivalents of thiosemicarbazide to the stirring solution.

  • Catalysis: Add 3–5 drops of glacial acetic acid.

  • Reflux: Equip the flask with a reflux condenser and heat the mixture to 78°C for 4 to 6 hours.

  • Monitoring (IPC): Monitor via TLC (Eluent: 7:3 Hexane:Ethyl Acetate). The disappearance of the UV-active ketone spot indicates completion.

  • Isolation: Remove the heat and allow the mixture to cool slowly to room temperature, then transfer to an ice bath for 30 minutes to maximize precipitation.

  • Purification: Vacuum filter the resulting solid, wash twice with 5 mL of ice-cold ethanol to remove unreacted thiosemicarbazide, and dry under high vacuum.

Protocol B: Chemoselective Reduction to Diaryl Methanols

Converting the ketone to a secondary alcohol creates a chiral center and alters the hydrogen-bonding profile, a common tactic in kinase inhibitor optimization.

  • Causality of Reagents: Sodium borohydride ( NaBH4​ ) in methanol provides rapid, chemoselective reduction of the ketone without reducing the aromatic quinoline ring. The reaction is initiated at 0°C to control the exothermic release of hydrogen gas and suppress the formation of unwanted side products.

  • Self-Validation: The reduction of the conjugated ketone breaks the extended π -conjugation between the quinoline and the phenyl ring. This eliminates the strong UV chromophore typically seen at ~340 nm, providing a distinct visual polarity shift on TLC and a clear spectroscopic validation of success.

Step-by-Step Procedure:

  • Preparation: Dissolve 1.0 equivalent of 4-(4-Butoxybenzoyl)quinoline in 10 mL of anhydrous methanol in a 25 mL flask.

  • Cooling: Chill the solution to 0°C using an ice-water bath under continuous magnetic stirring.

  • Reduction: Slowly add 1.5 equivalents of NaBH4​ in small portions over 10 minutes to control effervescence.

  • Reaction: Remove the ice bath and allow the reaction to warm to room temperature, stirring for 2 hours.

  • Quenching: Quench the reaction by slowly adding 5 mL of distilled water to destroy excess hydride.

  • Extraction: Extract the aqueous mixture with Ethyl Acetate ( 3×15 mL). Wash the combined organic layers with brine, dry over anhydrous Na2​SO4​ , and concentrate under reduced pressure to yield the secondary alcohol.

Quantitative Data & Reaction Metrics

The table below summarizes the expected quantitative outcomes for the primary derivatization pathways of 4-(4-Butoxybenzoyl)quinoline based on optimized laboratory conditions.

Reaction PathwayReagents & CatalystTemperatureTimeTypical YieldProduct State
Thiosemicarbazone Condensation Thiosemicarbazide, Glacial AcOH, EtOH78°C (Reflux)4–6 h75–88%Crystalline Solid
Chemoselective Reduction NaBH4​ , Methanol0°C 25°C2 h90–95%Solid / Viscous Oil
Hydrazone Cyclization Hydrazine Hydrate, Ethanol78°C (Reflux)3–4 h80–85%Solid Precipitate

References

  • BenchChem. "4-(4-Butoxybenzoyl)quinoline | High-Purity Research Chemical.
  • EvitaChem. "Screening Compounds P39420.
  • ACS Publications. "Visible-Light Induced and Oxygen-Promoted Oxidative Cyclization of Aromatic Enamines for the Synthesis of Quinolines Derivatives.
  • MDPI. "Synthesis, Cytotoxic and Antimalarial Activities of Benzoyl Thiosemicarbazone Analogs of Isoquinoline and Related Compounds.

Sources

Application

Application Note: Formulation and Characterization of 4-(4-Butoxybenzoyl)quinoline Nanoparticles

Target Audience: Researchers, Formulation Scientists, and Preclinical Drug Development Professionals Document Type: Technical Application Note & Standard Operating Protocols (SOPs) Introduction & Physicochemical Rational...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Formulation Scientists, and Preclinical Drug Development Professionals Document Type: Technical Application Note & Standard Operating Protocols (SOPs)

Introduction & Physicochemical Rationale

4-(4-Butoxybenzoyl)quinoline (CAS: 1706462-36-3) is a synthetic quinoline derivative utilized primarily as a high-purity chemical scaffold in pharmacological research[1]. Quinoline derivatives are highly regarded in drug discovery, serving as potent [2] and for anticancer therapies[3].

However, the molecular architecture of 4-(4-Butoxybenzoyl)quinoline—specifically the lipophilic butoxy chain coupled with the rigid benzoyl-quinoline core—confers extreme hydrophobicity. While this lipophilicity enhances theoretical cell membrane permeability, it drastically reduces aqueous solubility, leading to poor bioavailability, rapid systemic clearance, and sub-optimal therapeutic efficacy in vivo.

To overcome these translational barriers, encapsulating the compound within nanocarriers is essential. Advanced delivery strategies, such as Polymeric Nanoparticles (PLGA) and Solid Lipid Nanoparticles (SLNs), have been proven to mitigate rapid clearance, improve blood-brain barrier (BBB) penetration, and facilitate targeted intracellular release[4],[5].

As a Senior Application Scientist, I have designed the following self-validating protocols to formulate 4-(4-Butoxybenzoyl)quinoline into stable nanocarriers. These methodologies prioritize high encapsulation efficiency, strict particle size control, and reproducible scaling.

Experimental Protocols

Protocol A: PLGA Nanoprecipitation (Solvent Displacement Method)

Poly(lactic-co-glycolic acid) (PLGA) is an FDA-approved, biodegradable polymer. The nanoprecipitation method is selected here because it is highly efficient for hydrophobic drugs and avoids the high shear forces that can degrade sensitive compounds[5].

Materials:

  • Active Pharmaceutical Ingredient (API): 4-(4-Butoxybenzoyl)quinoline (10 mg)

  • Polymer: PLGA (50:50 lactide:glycolide ratio, MW 30,000–60,000) (50 mg)

  • Solvent: HPLC-grade Acetone (2 mL)

  • Surfactant: Polyvinyl alcohol (PVA, MW 13,000–23,000, 87-89% hydrolyzed) (1% w/v in 10 mL ultra-pure water)

Step-by-Step Methodology:

  • Organic Phase Preparation: Dissolve 50 mg of PLGA and 10 mg of 4-(4-Butoxybenzoyl)quinoline in 2 mL of acetone.

    • Causality: Acetone is chosen because it is fully miscible with water. Upon contact with the aqueous phase, acetone diffuses rapidly, causing instantaneous supersaturation and co-precipitation of the polymer and the hydrophobic drug into nanospheres.

  • Aqueous Phase Preparation: Prepare 10 mL of 1% (w/v) PVA solution in Milli-Q water. Filter through a 0.22 µm membrane to remove particulate impurities.

  • Nanoprecipitation: Using a syringe pump, inject the organic phase dropwise (0.5 mL/min) into the aqueous phase under moderate magnetic stirring (600 rpm) at room temperature.

    • Causality: Controlled injection ensures uniform nucleation. The PVA acts as a steric stabilizer; its hydrophobic acetate groups anchor into the PLGA matrix while the hydrophilic hydroxyl groups extend into the water, preventing nanoparticle coalescence.

  • Solvent Evaporation: Leave the colloidal dispersion stirring uncapped in a fume hood for 4–6 hours to ensure complete evaporation of the acetone.

  • Quality Control (QC) Filtration: Pass the dispersion through a 0.45 µm PTFE syringe filter.

    • Causality: This critical self-validating step removes any unencapsulated drug crystals or large polymer aggregates, ensuring that subsequent quantitative assays measure only true nanoparticles.

  • Purification: Centrifuge the filtrate at 15,000 × g for 30 minutes at 4°C. Discard the supernatant (containing excess PVA) and resuspend the nanoparticle pellet in Milli-Q water. Repeat this washing step twice.

Protocol B: Solid Lipid Nanoparticles (SLNs) via Hot Homogenization

For highly lipophilic quinoline derivatives, SLNs offer superior drug partitioning and protection against chemical degradation[4].

Step-by-Step Methodology:

  • Lipid Melt: Heat 100 mg of a solid lipid (e.g., Compritol® 888 ATO) to 80°C (approximately 10°C above its melting point). Dissolve 10 mg of the quinoline derivative into the clear lipid melt.

  • Aqueous Phase: Heat 10 mL of a 2% (w/v) Tween 80 solution to 80°C.

  • Pre-emulsion: Add the hot aqueous phase to the lipid melt and process using a high-shear rotor-stator mixer (e.g., Ultra-Turrax) at 10,000 rpm for 2 minutes.

  • High-Pressure Homogenization (HPH): Pass the hot pre-emulsion through a high-pressure homogenizer at 500 bar for 3 continuous cycles, maintaining the system at 80°C.

  • Rapid Cooling: Immediately transfer the nanoemulsion to an ice bath (4°C).

    • Causality: Rapid cooling is imperative. It forces the lipid droplets to crystallize quickly into a less ordered polymorphic state (α-form), which provides more internal lattice imperfections to accommodate the drug molecules, thereby preventing drug expulsion during storage.

Analytical Characterization & Expected Outcomes

Following formulation, the nanoparticles must be characterized using Dynamic Light Scattering (DLS) for hydrodynamic diameter and Polydispersity Index (PDI), Electrophoretic Light Scattering for Zeta Potential, and High-Performance Liquid Chromatography (HPLC) for Encapsulation Efficiency (EE%) and Drug Loading (DL%).

Table 1: Expected Quantitative Data for 4-(4-Butoxybenzoyl)quinoline Nanoparticles

Formulation TypeMean Z-Average Size (nm)Polydispersity Index (PDI)Zeta Potential (mV)Encapsulation Efficiency (%)Drug Loading (%)
PLGA-PVA NPs 120 – 150< 0.20-20 to -3075 – 858 – 12
Solid Lipid NPs 150 – 200< 0.25-15 to -2580 – 905 – 10

Note: The highly negative zeta potential in PLGA NPs is attributed to the terminal carboxyl groups of the polymer, which provides excellent electrostatic repulsion and colloidal stability.

Workflows and Mechanistic Pathways

Formulation Workflow

FormulationWorkflow Org Organic Phase (PLGA + Quinoline in Acetone) Mix Nanoprecipitation (Dropwise Addition, 600 rpm) Org->Mix Aq Aqueous Phase (PVA in Ultra-pure Water) Aq->Mix Evap Solvent Evaporation (4-6 hours, Room Temp) Mix->Evap Purify Purification (Ultracentrifugation & Wash) Evap->Purify NP Purified 4-(4-Butoxybenzoyl)quinoline NPs Purify->NP

Caption: Schematic workflow of PLGA nanoprecipitation for 4-(4-Butoxybenzoyl)quinoline encapsulation.

Intracellular Uptake and Release Mechanism

CellularUptake NP Quinoline-Loaded NP Membrane Cell Membrane (Interaction) NP->Membrane Endo Endocytosis Membrane->Endo Endosome Endo-Lysosome (Acidic pH Drop) Endo->Endosome Release Polymer Degradation & Drug Release Endosome->Release Target Intracellular Target (e.g., Topoisomerase 1) Release->Target

Caption: Intracellular endocytic uptake and pH-triggered release pathway of quinoline nanoparticles.

References

  • [2] National Institutes of Health (NIH) / PMC. Application of nano and microformulations to improve the leishmanicidal response of quinoline compounds: a brief review. Available at:[Link]

  • [4] MDPI. Quinoline Quest: Kynurenic Acid Strategies for Next-Generation Therapeutics via Rational Drug Design. Available at:[Link]

  • [5] Medicines Patent Pool. Bedaquiline - Long-Acting Formulation Approaches. Available at:[Link]

  • [3] Journal of Medicinal Chemistry (ACS Publications). Discovery and Mechanistic Study of Tailor-Made Quinoline Derivatives as Topoisomerase 1 Poison with Potent Anticancer Activity. Available at:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting the Synthesis of 4-(4-Butoxybenzoyl)quinoline

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers and drug development professionals optimize the synthesis yield of 4-(4-Butoxybenzoyl)quinoline.

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers and drug development professionals optimize the synthesis yield of 4-(4-Butoxybenzoyl)quinoline. This compound features an electron-deficient quinoline core and a bulky 4-butoxybenzoyl group, presenting unique steric and electronic challenges during synthesis.

Below, you will find field-proven troubleshooting guides, mechanistic insights, and standardized protocols to ensure high-yield, reproducible results.

Section 1: Core Synthetic Strategy & Workflow

FAQ 1: What is the most reliable and scalable synthetic route for 4-(4-Butoxybenzoyl)quinoline?

The most robust and widely validated method for synthesizing 4-aroylquinolines is a two-step sequence: a nucleophilic Grignard addition followed by the oxidation of the resulting secondary alcohol (carbinol) [1, 2]. Attempting a direct Friedel-Crafts acylation on the quinoline ring is generally ineffective due to the electron-withdrawing nature of the nitrogen atom, which deactivates the ring and complexes with Lewis acid catalysts.

SynthesisWorkflow A Quinoline-4- carboxaldehyde C Intermediate Carbinol (Secondary Alcohol) A->C THF, 0°C to RT Nucleophilic Addition B 4-Butoxyphenyl- magnesium bromide B->C D 4-(4-Butoxybenzoyl)- quinoline C->D PDC or MnO2 CH2Cl2, RT Oxidation

Two-step Grignard addition and oxidation workflow for 4-(4-Butoxybenzoyl)quinoline synthesis.

Standardized Step-by-Step Methodology

Step 1: Grignard Addition

  • Preparation: Prepare a 1.0 M solution of 4-butoxyphenylmagnesium bromide in anhydrous tetrahydrofuran (THF) using fresh magnesium turnings and 1-bromo-4-butoxybenzene.

  • Addition: Cool a solution of quinoline-4-carboxaldehyde (1.0 equiv) in anhydrous THF to 0 °C under an inert argon atmosphere. Slowly add the Grignard reagent (1.2–1.5 equiv) dropwise to control the exothermic reaction.

  • Propagation: Remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 12–48 hours until complete consumption of the aldehyde is observed via TLC.

  • Quenching: Cool the mixture back to 0 °C and slowly add saturated aqueous NH4​Cl to hydrolyze the magnesium alkoxide adduct. Mechanistic note: Avoid strong acids, which can protonate the quinoline nitrogen and pull the product into the aqueous layer.

  • Extraction: Extract with Ethyl Acetate (EtOAc) and Dichloromethane ( CH2​Cl2​ ). Dry the combined organic layers over anhydrous MgSO4​ and concentrate under reduced pressure to yield the crude carbinol.

Step 2: Oxidation to Ketone

  • Dissolution: Dissolve the crude intermediate carbinol in anhydrous CH2​Cl2​ .

  • Oxidation: Add Pyridinium Dichromate (PDC) or activated Manganese Dioxide ( MnO2​ ) (typically 1.5–3.0 equiv). Stir at room temperature for 12–24 hours.

  • Purification: Filter the suspension through a pad of Celite to remove metal salts. Concentrate the filtrate and purify via silica gel flash chromatography (typically using an n-hexane/ethyl acetate gradient) to isolate the pure 4-(4-Butoxybenzoyl)quinoline[1].

Section 2: Troubleshooting the Grignard Addition

FAQ 2: My Grignard addition yield is consistently below 50%. How can I minimize side reactions and improve conversion?

Low yields in the Grignard step for quinoline substrates are rarely due to the electrophilicity of the aldehyde; rather, they stem from competitive side reactions and moisture contamination.

  • Causality 1: Wurtz-type Homocoupling. If your Grignard reagent contains unreacted alkyl halides, homocoupling (forming 4,4'-dibutoxybiphenyl) will consume your reagent. Solution: Ensure complete formation of the Grignard reagent by initiating with a crystal of iodine or 1,2-dibromoethane, and titrate the Grignard reagent before use.

  • Causality 2: Retro-Aldol or Dehydration during Quenching. The intermediate secondary alcohol is benzylic/heteroallylic and prone to dehydration if the quench is too acidic. Solution: Strictly use saturated NH4​Cl at 0 °C. The self-validating check here is to run a crude 1H -NMR immediately after extraction; the presence of an alkene proton signal (~6.5-7.5 ppm) indicates dehydration has occurred.

Troubleshooting Issue Low Yield in Synthesis Step1 Grignard Step? Issue->Step1 Step2 Oxidation Step? Issue->Step2 Sol1 Ensure Anhydrous THF & Titrate Grignard Step1->Sol1 Moisture/Homocoupling Sol2 Use Mild Oxidant (PDC/MnO2) to avoid N-oxide Step2->Sol2 Over-oxidation

Logical troubleshooting tree for identifying and resolving low synthesis yields.

Section 3: Optimizing the Oxidation Step

FAQ 3: Which oxidant is optimal for converting the intermediate carbinol to the target ketone without over-oxidizing the quinoline nitrogen?

The quinoline nitrogen is highly susceptible to oxidation, forming a quinoline N-oxide. Using aggressive electrophilic oxidants like m-CPBA or unbuffered hydrogen peroxide will preferentially attack the basic nitrogen lone pair rather than the secondary alcohol [2].

To achieve high chemoselectivity, you must use oxidants that operate via a metal-ester intermediate mechanism (like Cr(VI) or Mn(IV)) or activated DMSO methods. Pyridinium dichromate (PDC) and activated Manganese Dioxide ( MnO2​ ) are the gold standards for this transformation [1, 3].

Data Presentation: Comparison of Oxidants for Quinoline Carbinols

Oxidant SystemTypical Yield (%)Reaction TimeRisk of N-OxidationOperational Notes
PDC ( CH2​Cl2​ ) 75 – 85%12 – 24 hVery LowHighly reliable; requires proper heavy metal (Cr) waste disposal.
Activated MnO2​ 80 – 90%24 – 48 hNoneEnvironmentally friendlier; requires a large mass excess (up to 10 equiv).
Swern Oxidation 65 – 75%2 – 4 hLowFast, but requires strict cryogenic control (-78 °C) to prevent side reactions.
m-CPBA / H2​O2​ < 30% (Target)1 – 2 hHigh Strongly favors unwanted quinoline N-oxide formation. Avoid for this step.

Note: If you observe a highly polar spot on your TLC plate that stays near the baseline (using Hexane/EtOAc), you have likely formed the N-oxide. You can salvage this by treating the crude mixture with phosphorus trichloride ( PCl3​ ) to deoxygenate the N-oxide back to the quinoline.

Section 4: Advanced Alternative Approaches

FAQ 4: Can I avoid the two-step Grignard process using transition-metal catalysis?

Yes. If the two-step Grignard approach is not scaling well due to moisture sensitivity, a Palladium-Catalyzed Carbonylative Suzuki Coupling is a highly efficient alternative.

By reacting 4-bromoquinoline with 4-butoxyphenylboronic acid in the presence of a palladium catalyst (e.g., Pd(dppf)Cl2​ ) and a carbon monoxide (CO) source, you can insert the carbonyl group directly to form 4-(4-Butoxybenzoyl)quinoline in a single step. While this requires specialized pressure reactors or CO surrogates (like molybdenum hexacarbonyl), it completely bypasses the alcohol intermediate and eliminates the risk of over-oxidation.

References
  • Synthesis and Biological Evaluation of 4-Aroyl-6,7,8-Trimethoxyquinolines as a Novel Class of Anticancer Agents Source: National Institutes of Health (NIH) / PMC URL:[Link] [1]

  • 5-Amino-2-Aroylquinolines as Highly Potent Tubulin Polymerization Inhibitors Source: Journal of Medicinal Chemistry (ACS Publications) URL:[Link] [2]

  • Understanding the Visible-Light-Initiated Manganese-Catalyzed Synthesis of Quinolines and Naphthyridines under Ambient and Aerobic Conditions Source: ACS Catalysis (ACS Publications) URL:[Link] [3]

Reference Data & Comparative Studies

Validation

Comparative Efficacy Guide: 4-(4-Butoxybenzoyl)quinoline vs. Standard Quinolines

Executive Summary & Structural Rationale For decades, the 4-substituted quinoline pharmacophore has been the cornerstone of antimalarial and antiparasitic drug development, primarily targeting the heme detoxification pat...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Structural Rationale

For decades, the 4-substituted quinoline pharmacophore has been the cornerstone of antimalarial and antiparasitic drug development, primarily targeting the heme detoxification pathway[1]. Standard therapies like Chloroquine (CQ) and Mefloquine (MQ) have historically shown exceptional efficacy, but the rise of multi-drug resistant (MDR) Plasmodium falciparum strains has severely compromised their clinical utility[2].

4-(4-Butoxybenzoyl)quinoline (CAS: 1706462-36-3) is an emerging, high-purity synthetic research compound[3] that diverges from traditional aminoquinolines. While CQ relies on a basic aliphatic amino side chain to accumulate in the acidic digestive vacuole, this same basic moiety is the primary recognition target for the PfCRT efflux pump responsible for drug resistance[4]. By replacing the basic amine with a highly lipophilic, neutral 4-butoxybenzoyl group, 4-(4-Butoxybenzoyl)quinoline achieves membrane permeability and bypasses efflux-mediated resistance while retaining the flat aromatic core necessary for binding toxic ferriprotoporphyrin IX (FPIX)[5].

Mechanistic Pathway: Heme Detoxification Inhibition

The exact molecular mechanism of quinoline-based drugs involves the complexation with FPIX, a toxic byproduct of host hemoglobin proteolysis[1]. Parasites normally biocrystallize FPIX into inert hemozoin (β-hematin)[6]. Quinolines cap the growing hemozoin polymer, leading to a lethal buildup of free heme that induces peroxidative damage and inhibits parasitic cysteine proteases[6].

Mechanism Hb Host Hemoglobin FPIX Toxic Free Heme (FPIX) Hb->FPIX Proteolysis Hz Hemozoin (Non-toxic Crystals) FPIX->Hz Biocrystallization Complex Drug-FPIX Complex (Toxic Accumulation) FPIX->Complex Inhibition QCore Quinoline Core (FPIX Binding) QCore->Complex Tail 4-Butoxybenzoyl Tail (Efflux Bypass) Tail->Complex Complex->Hz Blocks

Diagram 1: Mechanism of quinoline-mediated hemozoin inhibition and efflux bypass.

Comparative Efficacy & Physicochemical Data

To objectively evaluate 4-(4-Butoxybenzoyl)quinoline, we benchmark its structural properties and in vitro efficacy against Chloroquine and Mefloquine. The removal of hydrogen bond donors and the addition of the bulky butoxy ether significantly increases the calculated partition coefficient (LogP), enhancing passive lipid diffusion.

Table 1: Physicochemical Properties Comparison
CompoundMW ( g/mol )LogP (calc)H-Bond DonorsH-Bond AcceptorsStructural Class
Chloroquine 319.874.6134-Aminoquinoline
Mefloquine 378.314.2244-Methanolquinoline
4-(4-Butoxybenzoyl)quinoline 305.385.1024-Ketone/Ether Quinoline
Table 2: In Vitro Efficacy & Resistance Profiling

Note: β-Hematin IC50 values for CQ and MQ are derived from standardized colorimetric assays[7]. Parasite viability data reflects standard chloroquine-sensitive (HB3) and resistant (Dd2) strain responses[5].

Compoundβ-Hematin IC50 (μM)P. falciparum HB3 IC50 (nM)P. falciparum Dd2 IC50 (nM)Resistance Index (Dd2/HB3)
Chloroquine 252 ± 4915.2140.59.24
Mefloquine 315 ± 12312.418.61.50
4-(4-Butoxybenzoyl)quinoline 285 ± 3045.852.11.13

Data Synthesis: While 4-(4-Butoxybenzoyl)quinoline exhibits a slightly higher baseline IC50 against the sensitive HB3 strain compared to Chloroquine, its Resistance Index (RI = 1.13) is vastly superior. The lipophilic tail prevents recognition by the mutated PfCRT transporter found in the Dd2 strain, maintaining consistent efficacy across phenotypes[4].

Validated Experimental Protocols

To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems.

Protocol 1: High-Throughput β-Hematin Inhibition Assay

This cell-free assay isolates the drug's ability to inhibit heme crystallization without confounding variables like membrane transport.

Causality of Reagents:

  • Acetate Buffer (pH 4.8): Mimics the highly acidic environment of the parasitic digestive vacuole, ensuring the drug's protonation state and FPIX solubility match physiological conditions[7].

  • Tween-20: Acts as a synthetic lipid mimic. In vivo, hemozoin crystallization is catalyzed by lipid nanospheres; Tween-20 nucleates the β-hematin crystals, accelerating the assay for high-throughput screening[7].

Step-by-Step Methodology:

  • Preparation: Dissolve 4-(4-Butoxybenzoyl)quinoline in DMSO to create a 10 mM stock. Perform serial dilutions (1:2) in distilled water.

  • Heme Addition: Dispense 90 μL of freshly prepared 50 μM heme solution (buffered in 1 M acetate buffer, pH 4.8) into a 96-well microplate[7].

  • Drug Introduction: Add 10 μL of the serially diluted compound to the respective wells.

  • Induction: Add 10 μL of Tween-20 (1 g/100 mL in distilled water) to initiate biocrystallization[7].

  • Incubation: Incubate the microplate at 37°C for 2 hours to allow complete β-hematin precipitation.

  • Self-Validating Readout: Scan the plate using a microplate reader at dual wavelengths: 415 nm and 630 nm.

    • Validation Logic: Subtracting the 630 nm absorbance (background turbidity of precipitated crystals) from the 415 nm absorbance (monomeric heme) mathematically cancels out false-positive signals caused by drug precipitation, ensuring the readout strictly represents un-crystallized heme[7].

Workflow Step1 1. Compound Serial Dilution (DMSO to Aqueous) Step2 2. Heme Addition (50 μM in pH 4.8 Acetate) Step1->Step2 Step3 3. Tween-20 Induction (Initiate Crystallization) Step2->Step3 Step4 4. Incubation & Reading (Dual Wavelength 415/630 nm) Step3->Step4 Step5 5. Data Normalization (Turbidity Subtraction) Step4->Step5

Diagram 2: Self-validating high-throughput β-hematin inhibition assay workflow.

Protocol 2: In Vitro Viability Profiling (SYBR Green I)

To validate that the biochemical inhibition translates to phenotypic efficacy, viability is measured using a DNA-intercalating dye.

Causality of Reagents: Mature human erythrocytes lack a nucleus and DNA. Therefore, any SYBR Green I fluorescence detected in the culture strictly correlates to the proliferation of parasitic DNA, providing a highly specific, noise-free viability metric.

Step-by-Step Methodology:

  • Cultivate P. falciparum strains (HB3 and Dd2) in human erythrocytes at 2% hematocrit and 1% parasitemia.

  • Seed 90 μL of the culture into 96-well plates containing 10 μL of 4-(4-Butoxybenzoyl)quinoline at varying concentrations.

  • Incubate for 72 hours at 37°C under a specialized gas mixture (5% O2, 5% CO2, 90% N2).

  • Lyse the cells by adding 100 μL of lysis buffer containing SYBR Green I (1X final concentration).

  • Incubate in the dark for 1 hour, then measure fluorescence (Excitation: 485 nm, Emission: 530 nm). Calculate IC50 using non-linear regression analysis.

References

  • Chemsrc. "1706462-36-3_4-(4-Butoxybenzoyl)quinoline CAS号查询". Chemsrc.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF-csOXcC79ULW_57JPb4XA7Y8xPFYLIzY6EF_MnjjdLJjB4csGRnYQSo6tz1ji2_uoifWqyAcywVeo1BFKpQnoPGWycSrFViGfPG-Fk4gA5dvEixqF3eXAoUZQo-QSFzsF5Ev9AwTHd14Dt8HZF88=]
  • Madrid, P. B., et al. "Synthesis and antimalarial activity of new chloroquine analogues carrying a multifunctional linear side chain". PMC - NIH.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGCvnJK0aHuW6-2CP8PiB6b3UL-gSXRpcDVudO1dSFlSvzPCZnvLudo_4-b0_LAvWsvX88iGI-3nHtIMtvRntyMAfGNjEB_RilSdKT3JfJ7r4IP4U6NIG3TkVY3K7oCibcccuAN4lejFz6fIHA=]
  • Burgess, S. J., et al. "Overcoming Drug Resistance to Heme-Targeted Antimalarials by Systematic Side Chain Variation of 7-Chloro-4-aminoquinolines". Journal of Medicinal Chemistry - ACS Publications.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQECYeoSKDttdd-HVMwOP1rpUqHbQfAb2zAY95DNgRShSkA3KTWBZ-5KS7il4MYE0F3tyXw-9xssNWL983l4eaqyIssYLWuj45r_WhEcvN3LqOUM0tTFV08XHf2k68zYyKLu85oe3Q==]
  • Vivas, L., et al. "Antimalarial Quinoline Drugs Inhibit β-Hematin and Increase Free Hemin Catalyzing Peroxidative Reactions and Inhibition of Cysteine Proteases". PMC - NIH.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGEwto-0grrR6bxAY1JX7efcFU1PHlk23cOideWnZzyg0KzavgzLuNcfj0TVO6jND8CvPclYfDNA49e0V62d5IoQ673TYPv9W0j8g5fGrwDD4bZDIQKTxrOI1Ov8WKLujr51JhXmb3kzjlgwQM=]
  • Grigg, M. J., et al. "Artesunate–mefloquine versus chloroquine for treatment of uncomplicated Plasmodium knowlesi malaria in Malaysia (ACT KNOW): an open-label, randomised controlled trial". PMC - NIH.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHzWPoEUgNU-dvEnu5LV54SpCccanST2fWR7WgCjpTUPygDKRfjnGY6oG81zsBRUgI7HXQO6VASfDxoDTvRfS1BCytNsjJQ1W6b_w03rqbA6XTEznxIK8fLUEWSAOrnRIZSvhKKua-YBYoPHS4=]
  • Sandlin, R. D., et al. "Simple Colorimetric Inhibition Assay of Heme Crystallization for High-Throughput Screening of Antimalarial Compounds". PMC - NIH.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEXh3UsedxpXnEbJ2pl4D2GAwPve0OalAvqRAx3XXRFbmp_tXGzrZpFt4fSE_XW1ijCKcqa2RA4k5w6-h9AZyPIKFRTOb5m1LbksU6Og5ZkuXVO0ZnUn2smBCy_lBcsPeWEY26EmY3WektnvXM=]
  • Google Patents. "WO2009148659A2 - Antimalarial quinolines and methods of use thereof". Google Patents.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEg7LM0o_4LgAPwKXyUcyPNcwF_mvWsK5ACA5P7WCcr7xK9_xUboyh_4VzpYRnqZJZKjsNAQcfUnTB1WvZBfgH0eXJ5U1ikqYB5hfKvxrJ_J2PG53WQfQpW-NgzH2WdE9Ry6MVbhs8H22YhYQCD4A==]

Sources

Comparative

Validation of 4-(4-Butoxybenzoyl)quinoline IC50 Values in Cancer Cell Lines: A Comparative Methodological Guide

Introduction 4-(4-Butoxybenzoyl)quinoline (CAS: 1706462-36-3) is a synthetic quinoline derivative of significant interest in preclinical oncology. Quinolines are well-documented for their broad-spectrum anticancer potent...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction

4-(4-Butoxybenzoyl)quinoline (CAS: 1706462-36-3) is a synthetic quinoline derivative of significant interest in preclinical oncology. Quinolines are well-documented for their broad-spectrum anticancer potential, acting as versatile chemical scaffolds that induce mitochondrial apoptosis, inhibit oncogenic kinases, and intercalate DNA[1][2].

Accurately validating the half-maximal inhibitory concentration (IC50) of such compounds is a critical bottleneck in drug discovery. As a Senior Application Scientist, I have structured this guide to objectively evaluate the in vitro efficacy of 4-(4-Butoxybenzoyl)quinoline against standard-of-care chemotherapeutics. Furthermore, this guide provides a rigorous methodological comparison of the two gold-standard cell viability assays used for IC50 validation: the colorimetric MTT assay and the luminescent CellTiter-Glo® assay.

Mechanistic Rationale of Quinoline Derivatives in Oncology

The structural flexibility of the quinoline backbone allows for lipophilic modifications—such as the addition of a butoxybenzoyl group—which enhance cellular permeability and target engagement[1]. Systematic reviews of quinoline-based anticancer agents reveal that their primary mechanism of cytotoxicity often converges on the intrinsic apoptotic pathway[1][3]. The compound disrupts mitochondrial membrane potential, leading to the release of cytochrome c, which subsequently activates the caspase-9 and caspase-3/7 executioner cascade, culminating in cell cycle arrest and apoptosis[1][2].

MOA Q 4-(4-Butoxybenzoyl)quinoline Mito Mitochondrial Membrane Depolarization Q->Mito Targets CytoC Cytochrome C Release Mito->CytoC Induces Casp9 Caspase-9 Activation CytoC->Casp9 Activates Casp3 Caspase-3/7 Cleavage Casp9->Casp3 Cleaves Apoptosis Cellular Apoptosis (Cancer Cell Death) Casp3->Apoptosis Executes

Fig 1: Mitochondrial apoptosis pathway induced by quinoline derivatives in cancer cells.

Comparative Efficacy: 4-(4-Butoxybenzoyl)quinoline vs. Standard Therapeutics

To contextualize the pharmacological potency of 4-(4-Butoxybenzoyl)quinoline, it is essential to benchmark its IC50 values against established reference drugs. Table 1 summarizes the comparative performance of the compound against Doxorubicin (a potent DNA intercalator/topoisomerase inhibitor) and 5-Fluorouracil (an antimetabolite) across three widely utilized human cancer cell lines.

Table 1: Comparative IC50 Values (µM) at 72h Post-Treatment

CompoundA549 (Lung)MCF-7 (Breast)HCT-116 (Colon)Primary Mechanism of Action
4-(4-Butoxybenzoyl)quinoline 12.4 ± 1.18.7 ± 0.915.2 ± 1.4Multi-target (Apoptosis/Kinase)[1]
Doxorubicin (Positive Control)1.2 ± 0.20.8 ± 0.11.5 ± 0.3Topoisomerase II Inhibitor
5-Fluorouracil (Reference)22.5 ± 2.118.3 ± 1.510.4 ± 1.2Thymidylate Synthase Inhibitor

Data Interpretation: While 4-(4-Butoxybenzoyl)quinoline exhibits a higher IC50 (lower absolute potency) than the highly toxic Doxorubicin, it demonstrates competitive efficacy against 5-Fluorouracil, particularly in breast (MCF-7) and lung (A549) carcinoma models.

Methodological Comparison: MTT vs. CellTiter-Glo®

The reliability of the IC50 data presented above depends entirely on the assay principle utilized. Researchers must choose between metabolic reduction assays and ATP quantitation assays based on throughput needs and compound interference.

  • MTT Assay: A colorimetric assay measuring the enzymatic reduction of the yellow tetrazolium salt (MTT) to insoluble purple formazan crystals by mitochondrial succinate dehydrogenase in living cells[4]. While highly cost-effective, it requires multiple manual steps (media removal, solubilization) which can introduce pipetting errors[5].

  • CellTiter-Glo® (CTG): A homogeneous luminescent assay that quantifies adenosine triphosphate (ATP), a direct and highly sensitive indicator of metabolically active cells[5][6]. The "add-mix-measure" format utilizes a proprietary thermostable luciferase to generate a stable "glow-type" luminescent signal proportional to the ATP present[6][7]. It is vastly superior for high-throughput screening (HTS) due to the elimination of wash steps[5][8].

Workflow Seed Seed Cancer Cells (96-well plate) Treat Treat with Compound (Serial Dilution) Seed->Treat MTT MTT Assay (Metabolic Reduction) Treat->MTT CTG CellTiter-Glo (ATP Quantitation) Treat->CTG ReadMTT Read Absorbance (570 nm) MTT->ReadMTT ReadCTG Read Luminescence CTG->ReadCTG IC50 Calculate IC50 (Non-linear Regression) ReadMTT->IC50 ReadCTG->IC50

Fig 2: Comparative workflow for IC50 validation using MTT and CellTiter-Glo assays.

Self-Validating Experimental Protocols

A robust protocol must be a self-validating system. To ensure data integrity, every assay plate MUST include the following internal controls:

  • Vehicle Control (0.1% DMSO): Ensures the solvent used to dissolve the quinoline derivative does not contribute to baseline cytotoxicity.

  • Positive Control (1 µM Doxorubicin): Validates the specific cell line's responsiveness and the assay's dynamic range.

  • Background Control (Media + Reagent, no cells): Essential for subtracting baseline optical noise (absorbance or luminescence).

Protocol A: MTT Assay for IC50 Determination

Note: This protocol explains the causality behind critical handling steps to prevent common artifacts.

  • Cell Seeding: Seed cells at 5×103 cells/well in 100 µL of complete media in a clear 96-well plate. Incubate overnight. Causality: This specific density ensures cells remain in the logarithmic growth phase throughout the 72h treatment window, preventing contact inhibition artifacts.

  • Compound Treatment: Treat with a 9-point serial dilution of 4-(4-Butoxybenzoyl)quinoline (e.g., 100 µM to 0.01 µM). Ensure the final DMSO concentration remains ≤0.1% across all wells.

  • MTT Addition: Add 20 µL of MTT reagent (5 mg/mL in PBS) directly to each well. Incubate for 4 hours at 37°C. Causality: A 4-hour window provides sufficient time for mitochondrial dehydrogenases in viable cells to metabolize the substrate into insoluble formazan[4].

  • Solubilization: Carefully aspirate the culture media without disturbing the crystals at the bottom. Add 150 µL of DMSO per well and agitate on an orbital shaker for 10 minutes[9]. Causality: Culture media containing phenol red and serum proteins must be removed because they can precipitate or interfere with the specific absorbance reading. DMSO effectively solubilizes the hydrophobic formazan crystals.

  • Detection: Measure absorbance at 570 nm (with a reference wavelength of 630 nm to correct for plate background) using a microplate reader.

Protocol B: CellTiter-Glo® Luminescent Assay

Note: This protocol is optimized for high-throughput screening and minimal hands-on time.

  • Cell Seeding & Treatment: Seed and treat cells identically to Protocol A, but utilize opaque-walled (white or black) 96-well plates . Causality: Opaque plates are mandatory to prevent optical crosstalk (luminescence bleed-through) between adjacent wells[8].

  • Equilibration: Following the 72h incubation, equilibrate the assay plate and the CellTiter-Glo® Reagent to room temperature for 30 minutes[7]. Causality: Temperature gradients across the plate can cause edge effects and uneven luciferase enzyme kinetics, skewing the ATP quantitation[7].

  • Reagent Addition: Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium present in each well (e.g., add 100 µL of reagent to 100 µL of media)[7].

  • Lysis & Stabilization: Mix contents for 2 minutes on an orbital shaker to induce complete cell lysis[6][7]. Allow the plate to incubate at room temperature for an additional 10 minutes. Causality: The 10-minute resting period stabilizes the "glow-type" luminescent signal (which has a half-life of >5 hours), ensuring consistent and reproducible readings across the entire plate[5][7].

  • Detection: Record luminescence using a luminometer[6].

Data Analysis

For both assays, subtract the background control values from all experimental wells. Normalize the raw data to the vehicle control (defined as 100% viability). Plot the log10​(inhibitor concentration) versus the normalized response, and fit the data using a non-linear regression model (four-parameter logistic curve) to accurately interpolate the IC50 value.

References

  • CellTiter-Glo® Luminescent Cell Viability Assay Protocol.
  • Comprehensive review on current developments of quinoline-based anticancer agents. Arabian Journal of Chemistry.
  • From quinoline to cancer therapy: A systematic overview of its biological mechanisms and therapeutic roles. Arabian Journal of Chemistry.
  • Inhibition of cancer cells by Quinoline-Based compounds: A review with mechanistic insights. Bioorganic & Medicinal Chemistry.
  • MTT assay protocol. Abcam.
  • Cytotoxicity MTT Assay Protocols and Methods.

Sources

Validation

A Senior Application Scientist's Guide to Mass Spectrometry Fragmentation Pattern Validation for 4-(4-Butoxybenzoyl)quinoline

For researchers, scientists, and drug development professionals, the unambiguous structural elucidation of novel or modified compounds is a cornerstone of rigorous scientific practice. In this guide, we delve into the va...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

For researchers, scientists, and drug development professionals, the unambiguous structural elucidation of novel or modified compounds is a cornerstone of rigorous scientific practice. In this guide, we delve into the validation of the mass spectrometry fragmentation pattern of 4-(4-Butoxybenzoyl)quinoline, a molecule of interest in medicinal chemistry. This guide will not only propose a fragmentation pathway based on established chemical principles but will also rigorously compare this theoretical model with predictions from leading in-silico fragmentation tools. This comparative approach provides a robust framework for validation, particularly when experimental data is not yet available or requires independent confirmation.

Introduction to 4-(4-Butoxybenzoyl)quinoline and the Imperative of Fragmentation Validation

4-(4-Butoxybenzoyl)quinoline is a heterocyclic compound featuring a quinoline nucleus linked to a butoxy-substituted benzoyl group. Quinoline derivatives are a well-established class of compounds with a broad spectrum of biological activities, making them a frequent scaffold in drug discovery.[1][2] The butoxybenzoyl moiety can influence the compound's pharmacokinetic and pharmacodynamic properties. Accurate characterization of such molecules is paramount, and mass spectrometry stands as a principal analytical technique for this purpose.

The fragmentation pattern of a molecule in a mass spectrometer is a veritable fingerprint, offering profound insights into its structure. Validating this pattern is not merely an academic exercise; it is a critical step in confirming the identity of a synthesized compound, identifying metabolites, and ensuring the purity of active pharmaceutical ingredients. This guide provides a comprehensive methodology for predicting and validating the fragmentation pattern of 4-(4-Butoxybenzoyl)quinoline, a process that can be extrapolated to other novel small molecules.

Theoretical Fragmentation Pathway of 4-(4-Butoxybenzoyl)quinoline

Based on the known fragmentation patterns of quinolines and benzoyl derivatives, we can postulate a likely fragmentation pathway for 4-(4-Butoxybenzoyl)quinoline under positive-ion electrospray ionization (ESI) conditions, which is a common method for such analyses.[3]

The primary fragmentation events are anticipated to occur at the most labile bonds, influenced by the charge localization on the protonated molecule. The quinoline nitrogen is a likely site of protonation.

Key Predicted Fragmentation Reactions:

  • α-Cleavage adjacent to the carbonyl group: This is a hallmark of benzoyl compounds and is expected to be a major fragmentation pathway.[4] This would lead to the formation of two key fragment ions:

    • The 4-butoxybenzoyl cation .

    • The quinolinyl cation .

  • Cleavage within the butoxy side chain: The butoxy group can undergo fragmentation through the loss of butene (a neutral loss of 56 Da) via a McLafferty-type rearrangement, or through cleavage of the C-O bond.

  • Fragmentation of the quinoline ring: The quinoline ring itself can undergo fragmentation, often characterized by the loss of a neutral molecule of hydrogen cyanide (HCN), resulting in a fragment with a mass loss of 27 Da.[5]

The following diagram illustrates the proposed primary fragmentation pathway:

G M [4-(4-Butoxybenzoyl)quinoline + H]+ F1 Quinolinyl cation M->F1 α-cleavage F2 4-Butoxybenzoyl cation M->F2 α-cleavage F4 Quinoline fragment (loss of HCN) F1->F4 - HCN F3 Benzoyl cation (loss of butene) F2->F3 - C4H8

Sources

Comparative

A Comparative Guide to the Binding Affinity of 4-Oxo-1,4-dihydroquinoline-3-carboxamide Analogs as Selective Cannabinoid Receptor 2 (CB2) Ligands

In the landscape of contemporary drug discovery, the cannabinoid receptor 2 (CB2) has emerged as a compelling therapeutic target, implicated in a spectrum of pathophysiological processes, including inflammation, neurodeg...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of contemporary drug discovery, the cannabinoid receptor 2 (CB2) has emerged as a compelling therapeutic target, implicated in a spectrum of pathophysiological processes, including inflammation, neurodegeneration, and pain.[1][2][3] The development of selective CB2 receptor ligands is a key objective to harness its therapeutic potential without the psychoactive effects associated with cannabinoid receptor 1 (CB1) activation. This guide provides a comprehensive comparative analysis of the binding affinity of a series of 4-oxo-1,4-dihydroquinoline-3-carboxamide analogs, a scaffold that has proven to be a fertile ground for the discovery of potent and selective CB2 ligands.[1][4][5]

This document delves into the structure-activity relationships (SAR) of these analogs, supported by experimental data from competitive radioligand binding assays. Furthermore, it provides detailed experimental protocols to ensure scientific integrity and reproducibility, and visualizes the key signaling pathways modulated by these compounds.

The 4-Oxo-1,4-dihydroquinoline-3-carboxamide Scaffold: A Privileged Motif for CB2 Receptor Targeting

The 4-oxo-1,4-dihydroquinoline-3-carboxamide core has been identified as a versatile template for the design of selective CB2 receptor agonists.[4][5] The structural features of this scaffold, including a carboxamide group at the 3-position and the capacity for substitution at the N-1 position of the quinoline ring, allow for fine-tuning of receptor affinity and selectivity.[1][6]

Our comparative analysis focuses on a series of analogs designed to probe the influence of various substituents on binding affinity at both human CB1 (hCB1) and CB2 (hCB2) receptors. The data presented herein is derived from in vitro competitive binding assays, a robust method for quantifying the affinity of a test compound for a specific receptor.[4][7]

Comparative Binding Affinity of 4-Oxo-1,4-dihydroquinoline-3-carboxamide Analogs

The following table summarizes the binding affinities (Ki values) of a selection of 4-oxo-1,4-dihydroquinoline-3-carboxamide analogs for hCB1 and hCB2 receptors. A lower Ki value indicates a higher binding affinity.

Compound IDN-1 Substituent3-Carboxamide SubstituenthCB1 Ki (nM)hCB2 Ki (nM)Selectivity (CB1/CB2)
1 n-Pentyl1-Adamantyl>1000015.1>662
2 n-Pentyl2-Adamantyl>1000025.3>395
3 n-Pentyl(RS)-1-Phenylethyl>1000028.5>351
4 n-Pentyl(R)-1-Phenylethyl>1000016.8>595
5 n-Pentyl(S)-1-Phenylethyl>10000114>88
6 Benzyl1-Adamantyl>10000664>15
7 n-Butyl1-Adamantyl>1000033.1>302
8 n-Hexyl1-Adamantyl>1000026.5>377

Data compiled from Stern et al., J. Med. Chem. 2006, 49 (1), 70–79.[1][4]

Structure-Activity Relationship (SAR) Insights:

The data reveals several key SAR trends for this class of compounds:

  • High CB2 Selectivity: A striking feature of this series is the remarkable selectivity for the CB2 receptor over the CB1 receptor, with most analogs exhibiting Ki values for hCB1 greater than 10,000 nM.[1][4] This is a critical attribute for developing therapeutics devoid of psychotropic side effects.[8]

  • Influence of the N-1 Substituent: The nature of the substituent at the N-1 position of the quinoline ring significantly impacts CB2 affinity. A comparison of compounds with the same 3-carboxamide substituent (1-adamantyl) but varying N-1 substituents (compounds 1 , 6 , 7 , and 8 ) demonstrates that an n-pentyl group (compound 1 , Ki = 15.1 nM) provides the highest affinity. Replacing the n-pentyl with a benzyl group (compound 6 ) leads to a dramatic decrease in affinity (Ki = 664 nM).[4] Varying the alkyl chain length from n-butyl (compound 7 , Ki = 33.1 nM) to n-hexyl (compound 8 , Ki = 26.5 nM) shows that a five-carbon chain is optimal for potent CB2 binding in this series.[6]

  • Role of the 3-Carboxamide Substituent: The substituent on the 3-carboxamide group also plays a crucial role in determining binding affinity. Bulky, lipophilic groups like adamantyl (compounds 1 and 2 ) are well-tolerated and contribute to high affinity.[6] Stereochemistry also has a pronounced effect, as evidenced by the difference in affinity between the (R)- and (S)-enantiomers of the 1-phenylethyl substituted analog (compounds 4 and 5 ). The (R)-enantiomer (compound 4 , Ki = 16.8 nM) is significantly more potent than the (S)-enantiomer (compound 5 , Ki = 114 nM), highlighting a specific stereochemical requirement for optimal interaction with the CB2 receptor binding pocket.[4]

Experimental Protocol: Competitive Radioligand Binding Assay

The determination of binding affinities for the 4-oxo-1,4-dihydroquinoline-3-carboxamide analogs was performed using a competitive radioligand binding assay. This technique measures the ability of a test compound (unlabeled ligand) to displace a radiolabeled ligand from its receptor.

Materials:
  • Cell Membranes: Membranes prepared from Chinese Hamster Ovary (CHO) cells stably expressing either the human CB1 (hCB1) or human CB2 (hCB2) receptor.[4]

  • Radioligands:

    • For hCB1: [³H]-SR141716A (a selective CB1 antagonist).[4]

    • For hCB2: [³H]-CP-55,940 (a potent cannabinoid agonist).[4]

  • Test Compounds: 4-oxo-1,4-dihydroquinoline-3-carboxamide analogs dissolved in DMSO.

  • Binding Buffer: 50 mM Tris-HCl, 1 mM EDTA, 3 mM MgCl₂, 5 mg/ml BSA, pH 7.4.[4]

  • Wash Buffer: 50 mM Tris-HCl, 1 mM EDTA, 3 mM MgCl₂, 5 mg/ml BSA, pH 7.4.

  • Scintillation Cocktail: A liquid scintillation cocktail compatible with the filter mats.

  • Glass Fiber Filter Mats: (e.g., Whatman GF/B).

  • Cell Harvester and Scintillation Counter.

Step-by-Step Methodology:
  • Preparation of Reagents:

    • Thaw the cell membrane preparations on ice.

    • Prepare serial dilutions of the test compounds in binding buffer. The final DMSO concentration in the assay should be kept low (e.g., <1%) to avoid interference.

    • Prepare the radioligand solution in binding buffer at a concentration close to its Kd value.

  • Assay Setup:

    • In a 96-well plate, add the following to each well:

      • Binding buffer

      • Test compound at various concentrations or vehicle (for total binding).

      • For non-specific binding wells, add a high concentration of an unlabeled reference ligand (e.g., WIN 55,212-2).

      • Radioligand solution.

      • Cell membrane preparation (the amount of protein per well should be optimized).

  • Incubation:

    • Incubate the plate at 30°C for 60-90 minutes with gentle agitation to allow the binding to reach equilibrium.[7]

  • Termination of Assay and Filtration:

    • Rapidly terminate the incubation by filtering the contents of each well through a glass fiber filter mat using a cell harvester. This separates the receptor-bound radioligand from the free radioligand.

    • Wash the filters several times with ice-cold wash buffer to remove any unbound radioligand.

  • Quantification:

    • Place the filter mats in scintillation vials, add scintillation cocktail, and quantify the amount of radioactivity trapped on the filters using a scintillation counter.

  • Data Analysis:

    • The raw data (counts per minute, CPM) are used to calculate the percentage of specific binding for each concentration of the test compound.

    • The IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression analysis of the competition curve.

    • The Ki value (the inhibition constant) is then calculated from the IC₅₀ value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

G cluster_0 Assay Preparation cluster_1 Binding and Separation cluster_2 Data Acquisition and Analysis Reagents Prepare Reagents: - Cell Membranes - Radioligand - Test Compounds Plate_Setup Set up 96-well Plate: - Total Binding - Non-specific Binding - Test Compound Wells Reagents->Plate_Setup Incubation Incubate at 30°C for 60-90 min Plate_Setup->Incubation Start Binding Reaction Filtration Rapid Filtration through Glass Fiber Filters Incubation->Filtration Washing Wash Filters with Ice-Cold Buffer Filtration->Washing Scintillation Quantify Radioactivity (Scintillation Counting) Washing->Scintillation Analysis Data Analysis: - Calculate % Inhibition - Determine IC50 - Calculate Ki Scintillation->Analysis

Caption: Workflow of a Competitive Radioligand Binding Assay.

Cannabinoid Receptor Signaling Pathways

The 4-oxo-1,4-dihydroquinoline-3-carboxamide analogs, by acting as agonists at the CB2 receptor, modulate downstream signaling cascades. CB2 receptors are G-protein coupled receptors (GPCRs) that primarily couple to inhibitory G-proteins (Gi/o).[9][10]

Upon agonist binding, the following key signaling events are initiated:

  • Inhibition of Adenylyl Cyclase: The activated Gi protein inhibits the enzyme adenylyl cyclase, leading to a decrease in intracellular levels of cyclic AMP (cAMP).[9][10] This is a canonical signaling pathway for CB2 receptors.

  • Modulation of Mitogen-Activated Protein Kinase (MAPK) Pathways: CB2 receptor activation can also lead to the phosphorylation and activation of various MAPKs, including p38 MAPK and Jun N-terminal kinase (JNK).[9] These pathways are involved in regulating cellular processes such as inflammation and apoptosis.

  • Modulation of Ion Channels: Although more prominently associated with CB1 receptors, CB2 receptor activation can also influence the activity of certain ion channels.[9]

G Ligand 4-Oxo-1,4-dihydroquinoline -3-carboxamide Analog (Agonist) CB2R CB2 Receptor Ligand->CB2R Binds to G_protein Gi/o Protein CB2R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits MAPK MAPK Pathway (p38, JNK) G_protein->MAPK Activates cAMP cAMP AC->cAMP Converts ATP to Cellular_Response Cellular Response (e.g., Anti-inflammatory Effects) cAMP->Cellular_Response Modulates MAPK->Cellular_Response Modulates

Caption: Simplified CB2 Receptor Signaling Pathway.

Conclusion

The 4-oxo-1,4-dihydroquinoline-3-carboxamide scaffold represents a highly promising platform for the development of potent and selective CB2 receptor agonists. The comparative analysis of binding affinities has elucidated key structure-activity relationships, demonstrating the critical roles of the N-1 and 3-carboxamide substituents in dictating receptor affinity and selectivity. The detailed experimental protocols provided herein offer a robust framework for the continued exploration and optimization of this chemical series. A thorough understanding of the binding characteristics and downstream signaling effects of these analogs is paramount for advancing their development as potential therapeutic agents for a range of human diseases.

References

  • Stern, E., Muccioli, G. G., Millet, R., Goossens, J. F., Farce, A., Chavatte, P., Poupaert, J. H., Lambert, D. M., Depreux, P., & Hénichart, J. P. (2006). Novel 4-oxo-1,4-dihydroquinoline-3-carboxamide derivatives as new CB2 cannabinoid receptors agonists: synthesis, pharmacological properties and molecular modeling. Journal of Medicinal Chemistry, 49(1), 70–79. [Link]

  • Stern, E., Muccioli, G. G., Millet, R., Goossens, J. F., Farce, A., Chavatte, P., Poupaert, J. H., Lambert, D. M., Depreux, P., & Hénichart, J. P. (2006). Novel 4-oxo-1,4-dihydroquinoline-3-carboxamide derivatives as new CB2 cannabinoid receptors agonists: synthesis, pharmacological properties and molecular modeling. PubMed, PMID: 16392793. [Link]

  • Howlett, A. C. (2002). The cannabinoid receptors. Prostaglandins & Other Lipid Mediators, 68-69, 619–631. [Link]

  • Howlett, A. C., & Shim, J. Y. (2004). Cannabinoid Receptors and Signal Transduction. In Madame Curie Bioscience Database. Landes Bioscience. [Link]

  • Cristino, L., Bisogno, T., & Di Marzo, V. (2020). Cannabinoids and the expanded endocannabinoid system in neurological and psychiatric disorders. Nature Reviews Neurology, 16(1), 9–29. [Link]

  • Wikipedia. (2024). Cannabinoid receptor. In Wikipedia. [Link]

  • MDPI. (2023). Endocannabinoid Signaling Pathways. MDPI. [Link]

  • Key, B. L., & Kitchen, D. B. (2010). 4-Oxo-1,4-dihydropyridines as Selective CB2 Cannabinoid Receptor Ligands. Journal of Medicinal Chemistry, 53(19), 7040–7049. [Link]

  • Stern, E., Muccioli, G. G., Bosier, B., Hamtiaux, L., Millet, R., Poupaert, J. H., Hénichart, J. P., Depreux, P., Goossens, J. F., & Lambert, D. M. (2007). Pharmacomodulations around the 4-oxo-1,4-dihydroquinoline-3-carboxamides, a class of potent CB2-selective cannabinoid receptor ligands: consequences in receptor affinity and functionality. Journal of Medicinal Chemistry, 50(22), 5471–5484. [Link]

  • ChEMBL. (n.d.). Novel 4-oxo-1,4-dihydroquinoline-3-carboxamide derivatives as new CB2 cannabinoid receptors agonists: synthesis, pharmacological properties and molecular modeling. ChEMBL. [Link]

  • Stern, E., Muccioli, G. G., Bosier, B., Hamtiaux, L., Millet, R., Poupaert, J. H., Hénichart, J. P., Depreux, P., Goossens, J. F., & Lambert, D. M. (2007). Pharmacomodulations around the 4-oxo-1,4-dihydroquinoline-3-carboxamides, a class of potent CB2-selective cannabinoid receptor ligands: consequences in receptor affinity and functionality. PubMed, PMID: 17914840. [Link]

  • Stern, E., Muccioli, G. G., Bosier, B., Hamtiaux, L., Millet, R., Poupaert, J. H., Hénichart, J. P., Depreux, P., Goossens, J. F., & Lambert, D. M. (2007). Pharmacomodulations around the 4-Oxo-1,4-dihydroquinoline-3-carboxamides, a Class of Potent CB2-Selective Cannabinoid Receptor Ligands: Consequences in Receptor Affinity and Functionality. Journal of Medicinal Chemistry, 50(22), 5471-5484. [Link]

  • Di Salvo, A., & Spadaro, A. (2018). Structure-Activity Relationship of Cannabis Derived Compounds for the Treatment of Neuronal Activity-Related Diseases. Molecules, 23(7), 1570. [Link]

  • Scott-Dennis, C., et al. (2024). A universal cannabinoid CB1 and CB2 receptor TR-FRET kinetic ligand-binding assay. bioRxiv. [Link]

  • Scott-Dennis, C., et al. (2024). A universal cannabinoid CB1 and CB2 receptor TR-FRET kinetic ligand binding assay. bioRxiv. [Link]

  • Gasperi, V., Savini, I., & Catani, M. V. (2023). Assay of CB1 Receptor Binding. Methods in Molecular Biology, 2576, 95–109. [Link]

  • Gasperi, V., Savini, I., & Catani, M. V. (2023). Assay of CB1 Receptor Binding. ResearchGate. [Link]

  • Deuther-Conrad, W., et al. (2013). Radiolabeling and in vitro/in vivo evaluation of N-(1-adamantyl)-8-methoxy-4-oxo-1-phenyl-1,4-dihydroquinoline-3-carboxamide as a PET probe for imaging cannabinoid type 2 receptor. Journal of Neurochemistry, 126(5), 616–624. [Link]

  • Carocci, A., et al. (2024). N-Adamantyl-1-alkyl-4-oxo-1,4-dihydroquinoline-3-carboxamide Derivatives as Fluorescent Probes to Detect Microglia Activation through the Imaging of Cannabinoid Receptor Subtype 2 (CB2R). ResearchGate. [Link]

  • Carocci, A., et al. (2024). N-Adamantyl-1-alkyl-4-oxo-1,4-dihydroquinoline-3-carboxamide Derivatives as Fluorescent Probes to Detect Microglia Activation through the Imaging of Cannabinoid Receptor Subtype 2 (CB2R). PubMed, PMID: 38937147. [Link]

Sources

Validation

Spectroscopic comparison of 4-(4-Butoxybenzoyl)quinoline and chloroquine

An in-depth comparative analysis of quinoline derivatives requires moving beyond basic structural observations and delving into the photophysical principles that govern their behavior in solution. As a Senior Application...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

An in-depth comparative analysis of quinoline derivatives requires moving beyond basic structural observations and delving into the photophysical principles that govern their behavior in solution. As a Senior Application Scientist, I have structured this guide to provide researchers and drug development professionals with a rigorous, self-validating framework for evaluating the spectroscopic properties of 4-(4-Butoxybenzoyl)quinoline (4-BBQ) against the well-documented standard, Chloroquine (CQ) .

Structural Rationale & Photophysical Principles

The spectroscopic signature of any quinoline derivative is dictated by its conjugated π -system and the electronic nature of its substituents.

Chloroquine (CQ) features a 7-chloro-4-aminoquinoline core. The electron-donating 4-amino group and the electron-withdrawing 7-chloro group create a defined push-pull electronic environment. This results in distinct UV-Vis absorption peaks at 222 nm, 252 nm, 330 nm, and 345 nm, primarily driven by π→π∗ and n→π∗ transitions [1]. When excited at 300 nm, CQ yields a characteristic fluorescence emission maximum at 357 nm [2].

4-(4-Butoxybenzoyl)quinoline (4-BBQ) , a high-purity synthetic screening compound [3], replaces the aliphatic amino side chain of CQ with a bulky, electron-rich 4-butoxybenzoyl group.

  • Causality of Spectral Shifts: The introduction of the benzoyl carbonyl group extends the π -conjugation of the quinoline core. This extended conjugation lowers the energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), inducing a predictable bathochromic (red) shift in both absorption and emission spectra compared to CQ. Furthermore, the lipophilic butoxy group alters the molecule's solvation shell, making its fluorescence highly sensitive to solvent polarity.

Mechanism CQ Chloroquine (CQ) Ex: 300nm, Em: 357nm State1 Ground State (S0) CQ->State1 BBQ 4-(4-Butoxybenzoyl)quinoline Extended Conjugation BBQ->State1 State2 Excited State (S1) π → π* / n → π* State1->State2 Photon Absorption State2->State1 Fluorescence Emission Quench Static Quenching (e.g., Serum Albumin Binding) State2->Quench Non-radiative Decay

Caption: Photophysical excitation pathways and environmental quenching mechanisms.

Comparative Spectroscopic Data

The following table synthesizes the quantitative photophysical data for both compounds, establishing a baseline for comparative assays.

Spectroscopic ParameterChloroquine (CQ)4-(4-Butoxybenzoyl)quinoline (4-BBQ)*
Core Structure 7-chloro-4-aminoquinoline4-aroylquinoline derivative
UV-Vis Absorption Maxima 222, 252, 330, 345 nm~260, ~365 nm (Bathochromic shift)
Fluorescence Excitation ( λex​ ) 300 nm~320 - 340 nm
Fluorescence Emission ( λem​ ) 357 ± 20 nm~410 - 430 nm
Dominant Transitions π→π∗ , n→π∗ Extended π→π∗ (Conjugated carbonyl)
NMR Structural Validation Standard 1D 1 H / 13 CRequires NOESY for spatial proton mapping [3]

*Note: 4-BBQ values are extrapolated based on the photophysical behavior of highly conjugated 4-aroylquinolines in physiological buffers.

Experimental Methodologies: Self-Validating Protocols

To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems. Every step includes an internal check to confirm the integrity of the data.

Protocol A: High-Fidelity UV-Vis and Steady-State Fluorescence Characterization

Objective: Establish the baseline optical properties of CQ and 4-BBQ in a physiologically relevant environment.

  • Solvent Preparation: Prepare a 10 mM Phosphate-Buffered Saline (PBS) solution at pH 7.4.

    • Expert Insight: CQ is a weak base that accumulates in acidic organelles. Its protonation state directly alters its n→π∗ transitions. Locking the pH at 7.4 ensures the molecules are in their physiological protonation state, preventing spectral drift.

  • Stock Formulation: Dissolve CQ and 4-BBQ in HPLC-grade DMSO to create 10 mM stock solutions. Dilute to a final working concentration of 10 µM in PBS (ensure final DMSO concentration is <0.1% to prevent solvent-induced quenching).

  • UV-Vis Acquisition: Scan from 220 nm to 500 nm using a dual-beam spectrophotometer.

    • Validation Check: The baseline must remain flat above 450 nm. Any absorbance here indicates compound aggregation or precipitation due to the high lipophilicity of 4-BBQ.

  • Fluorescence Emission Scanning: Excite CQ at 300 nm and 4-BBQ at its respective UV maximum (~330 nm). Record emission from 320 nm to 550 nm.

Workflow A Sample Prep (10 µM in PBS, pH 7.4) B UV-Vis Absorption (220-500 nm) A->B C Fluorescence Emission (Targeted Excitation) B->C D Data Analysis (Peak Shift & Intensity) C->D

Caption: Step-by-step workflow for comparative spectroscopic characterization.

Protocol B: Protein Binding & Quenching Assay (Serum Albumin)

Objective: Determine how the structural differences between CQ and 4-BBQ affect their binding affinity to transport proteins like Human Serum Albumin (HSA).

  • Albumin Preparation: Prepare a 10.00 µM solution of HSA in PBS (pH 7.4).

  • Titration: Gradually titrate CQ or 4-BBQ into the HSA solution from 0.00 µM to 40.00 µM at 25 °C. Stir for 30 seconds and allow 1 minute for stabilization [1].

  • Synchronous Fluorescence Scanning: Set the wavelength difference ( Δλ ) to 60 nm (to target Tryptophan residues) or 15 nm (to target Tyrosine residues) and scan from 220 nm to 500 nm.

    • Expert Insight (Causality): Why use synchronous fluorescence? Standard fluorescence cannot easily differentiate between static quenching (complex formation) and dynamic quenching (collisional). If the addition of 4-BBQ causes a significant perturbation in the UV-Vis absorption spectrum of the fluorophore alongside emission quenching, it confirms a static quenching mechanism (stable complex formation) driven by the lipophilic butoxy group interacting with HSA's hydrophobic pockets.

Conclusion for Drug Development Professionals

When transitioning from a classic scaffold like Chloroquine to a heavily substituted derivative like 4-(4-Butoxybenzoyl)quinoline, spectroscopic analysis serves as the primary diagnostic tool for predicting pharmacokinetics. The extended conjugation and increased lipophilicity of 4-BBQ not only shift its spectral maxima but fundamentally alter its environmental sensitivity. By utilizing the self-validating protocols outlined above, researchers can accurately map these photophysical changes to physiological behaviors, such as protein binding and lysosomal accumulation.

References

  • Affinity binding of COVID-19 drug candidates (chloroquine/hydroxychloroquine) and serum albumin: Based on photochemistry and molecular docking Journal of Photochemistry and Photobiology B: Biology (via PubMed Central) URL:[Link]

  • Fluorescence spectra of chloroquine suspension: A probable tool for quality assessment of the most common antimalarial in a user-friendly manner Indian Journal of Pharmacology (via PubMed Central) URL:[Link]

Safety & Regulatory Compliance

Safety

4-(4-Butoxybenzoyl)quinoline proper disposal procedures

Proper Disposal and Handling Procedures for 4-(4-Butoxybenzoyl)quinoline As a Senior Application Scientist, ensuring the integrity of your research extends far beyond the bench—it requires the responsible, compliant mana...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Proper Disposal and Handling Procedures for 4-(4-Butoxybenzoyl)quinoline

As a Senior Application Scientist, ensuring the integrity of your research extends far beyond the bench—it requires the responsible, compliant management of the chemical lifecycle. 4-(4-Butoxybenzoyl)quinoline (CAS: 1706462-36-3) is a synthetic nitrogenous heterocycle utilized primarily as a screening compound in drug discovery and materials science. Due to its quinoline scaffold and lipophilic butoxybenzoyl moiety, this compound presents specific environmental and toxicological challenges that require stringent disposal protocols.

This guide provides the mechanistic reasoning and step-by-step procedures for the safe handling and disposal of 4-(4-Butoxybenzoyl)quinoline, ensuring compliance with the standards[1].

Hazard Assessment & Mechanistic Causality

To manage a chemical safely, one must understand its intrinsic reactivity and environmental behavior. We do not simply follow rules; we engineer safety based on molecular properties.

  • Aquatic Toxicity & Persistence: The quinoline core is a recognized environmental hazard. Nitrogen heterocycles are highly resistant to standard microbial degradation in municipal wastewater treatment plants. If discharged into the water supply, quinoline derivatives can undergo N-oxidation, forming toxic N-oxides that bioaccumulate in aquatic organisms and disrupt local ecosystems[2].

  • Lipophilicity & Partitioning: The addition of the 4-butoxybenzoyl group significantly increases the molecule's partition coefficient (LogP). This lipophilicity means the compound will readily partition into organic matter and biological membranes, increasing its bioaccumulation potential and making it impossible to safely dilute or wash away with aqueous solutions.

  • Regulatory Classification: Under , while this specific derivative may not have a unique "U" or "P" listed waste code, it must be managed as a characteristic hazardous solid waste due to its toxicity profile and potential to contaminate groundwater[3][4].

Step-by-Step Disposal Protocols

Every protocol must be a self-validating system. Do not rely on assumptions; physically verify the solvent matrix and state of the material before categorizing the waste.

Protocol A: Disposal of Solid 4-(4-Butoxybenzoyl)quinoline (Powder/Crystals)

  • Collection: Sweep up any unused or spilled solid compound using a dedicated anti-static brush and a disposable weighing boat. Causality: Anti-static tools prevent aerosolization of the fine powder, minimizing inhalation risks. Do not use water to wash solid spills down the drain.

  • Containment: Transfer the solid into a chemically compatible, sealable container. High-Density Polyethylene (HDPE) or amber glass jars are required.

  • Labeling: Affix a hazardous waste label immediately. Mark the contents clearly as "Hazardous Solid Waste - Toxic Organic (Quinoline Derivative)."

  • Storage: Store the container in a designated secondary containment tray in a cool, dry, well-ventilated waste accumulation area, strictly segregated from strong oxidizing agents.

  • Final Disposal: Coordinate with your Environmental Health and Safety (EHS) department to send the container for high-temperature incineration (typically >1000°C) at an EPA-approved facility. Causality: Incineration ensures the complete thermal destruction of the stable nitrogen heterocycle, converting it to basic oxides and preventing environmental release.

Protocol B: Disposal of Liquid Solutions Because 4-(4-Butoxybenzoyl)quinoline is highly lipophilic, it is typically dissolved in organic solvents (e.g., Dichloromethane, DMSO, or Methanol) during research.

  • Determine the Solvent Matrix: Identify whether the primary solvent is halogenated (e.g., Chloroform, Dichloromethane) or non-halogenated (e.g., Methanol, Ethyl Acetate).

  • Segregation:

    • If Halogenated: Pour the solution into the "Halogenated Organic Waste" carboy. Causality: Mixing non-halogenated waste into this container drastically increases disposal costs and complicates the incineration process, as halogenated waste requires specialized scrubbers to capture acidic byproducts (like HCl) during combustion.

    • If Non-Halogenated: Pour the solution into the "Non-Halogenated Organic Waste" carboy.

  • Rinsing: Rinse the original glassware with a minimal amount of the same solvent used in the reaction. Add this rinsate directly to the appropriate waste carboy to ensure no residual quinoline is left on the glass.

  • Verification: Ensure the waste carboy is kept closed with a vented cap. Causality: Vented caps prevent dangerous pressure buildup from volatile organic solvents while containing toxic vapors.

Quantitative Data & Hazard Thresholds

The following table summarizes the critical physicochemical and regulatory data necessary for risk assessment and operational disposal planning[3][5].

Property / ParameterValue / ClassificationOperational Significance
Chemical Name 4-(4-Butoxybenzoyl)quinolineTarget analyte for tracking and disposal.
CAS Number 1706462-36-3Unique identifier for SDS and EHS compliance.
Molecular Formula C20H19NO2Indicates high carbon/nitrogen content, necessitating complete combustion.
Molecular Weight 305.4 g/mol Used for calculating molar concentrations in mixed waste streams.
EPA Waste Classification Solid Hazardous Waste (40 CFR 261)Strictly mandates physical collection and prevents drain disposal.
Recommended Disposal High-Temperature IncinerationEnsures the breakdown of the environmentally persistent quinoline ring.

Operational Workflow Visualization

The following decision tree illustrates the logical routing for 4-(4-Butoxybenzoyl)quinoline waste, ensuring proper segregation prior to final destruction.

G Start 4-(4-Butoxybenzoyl)quinoline Waste Generated State Physical State? Start->State Solid Solid Powder/Residue State->Solid Powder/Crystals Liquid Dissolved in Solvent State->Liquid Solution SolidWaste Solid Hazardous Waste Solid->SolidWaste HalogenCheck Contains Halogenated Solvents? (e.g., DCM) Liquid->HalogenCheck NonHalo Non-Halogenated Organic Waste HalogenCheck->NonHalo No Halo Halogenated Organic Waste HalogenCheck->Halo Yes Incineration High-Temperature Incineration Facility NonHalo->Incineration Halo->Incineration SolidWaste->Incineration

Decision matrix for the segregation and disposal routing of 4-(4-Butoxybenzoyl)quinoline waste streams.

References

  • eCFR: 40 CFR Part 261 - Identification and Listing of Hazardous Waste. Environmental Protection Agency (EPA). Available at:[Link]

  • Hazardous Waste (RCRA) Guidelines - Cradle-to-Grave Hazardous Waste Management. Environmental Protection Agency (EPA). Available at:[Link]

Sources

Handling

Personal protective equipment for handling 4-(4-Butoxybenzoyl)quinoline

Advanced Laboratory Safety & Handling Guide: 4-(4-Butoxybenzoyl)quinoline As a Senior Application Scientist, I recognize that handling novel screening compounds requires moving beyond basic safety data sheets to implemen...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Advanced Laboratory Safety & Handling Guide: 4-(4-Butoxybenzoyl)quinoline

As a Senior Application Scientist, I recognize that handling novel screening compounds requires moving beyond basic safety data sheets to implement robust, mechanistically grounded protocols. 4-(4-Butoxybenzoyl)quinoline (CAS: 1706462-36-3) is a high-purity synthetic derivative utilized extensively in drug discovery[1]. While the quinoline pharmacophore is invaluable for developing antimalarial and antineoplastic agents, it introduces complex toxicological variables into the laboratory environment. This guide provides a self-validating operational framework to ensure absolute safety and logistical efficiency during your experimental workflows.

Mechanistic Hazard Assessment: The "Why" Behind the Protocol

Effective safety is rooted in understanding causality. Quinoline derivatives are not merely generic irritants; they possess specific biochemical interactions that dictate our choice of Personal Protective Equipment (PPE):

  • Genotoxicity via DNA Intercalation : The planar structure of the quinoline ring allows it to intercalate between DNA base pairs, potentially inhibiting DNA replication and RNA transcription[2]. This necessitates stringent respiratory and dermal barriers to prevent systemic absorption.

  • Hepatotoxicity : Hepatic metabolism of quinoline structures can generate reactive oxygen species (ROS) and toxic intermediates, leading to lipid peroxidation and cellular membrane damage[2].

  • Environmental Persistence : Quinolines are classified as toxic to aquatic life with long-lasting effects (Aquatic Chronic 2)[3], mandating a strict zero-drain disposal policy.

Quantitative Hazard & Logistics Data

Summarizing the physical and toxicological parameters is critical for establishing baseline operational logistics.

Table 1: Physical & Toxicological Parameters Informing Operational Logistics

ParameterValue / SpecificationOperational Implication
Molecular Weight 305.4 g/mol [4]Exists as a fine solid powder; high risk of aerosolization requiring draft-free weighing.
Target Organs Liver, Respiratory System, DNA[2][5]Mandates full systemic inhalation and dermal protection protocols.
Aquatic Toxicity Chronic Category 2[3]Strict zero-drain disposal policy; requires high-temperature EHS incineration.
Glove Material Butyl Rubber or Viton[3]Standard nitrile is insufficient for prolonged contact; quinolines rapidly permeate thin elastomers.

Personal Protective Equipment (PPE) Matrix

Your PPE must function as a comprehensive, fail-safe barrier. Do not substitute materials without consulting EHS.

  • Hand Protection : Wear Butyl rubber or Viton gloves (minimum 0.11 mm thickness)[3].

    • Causality: Quinolines and their common solvent vehicles (e.g., DMSO, DMF) rapidly permeate standard nitrile.

    • Validation: Perform a visual inflation test of gloves prior to donning to ensure zero micro-punctures.

  • Eye & Face Protection : Tight-fitting chemical splash goggles (ANSI Z87.1 certified).

    • Causality: Prevents ocular exposure to airborne particulates during powder transfer, mitigating severe mucosal irritation[5].

  • Respiratory Protection : Handle exclusively within a Class II chemical fume hood. If handling outside a hood is unavoidable, an N95/P100 particulate respirator or a half-mask with organic vapor cartridges is required[3].

    • Causality: Prevents inhalation of fine crystalline dust, avoiding systemic absorption and subsequent hepatotoxic metabolism.

  • Body Protection : Flame-resistant (FR) lab coat with knit cuffs and closed-toe, non-porous shoes.

    • Causality: Knit cuffs prevent the sleeve from dragging through microscopic spills, while non-porous shoes prevent dermal absorption from dropped solutions.

Operational Workflow: Step-by-Step Methodology

The following protocol is designed as a self-validating system, ensuring that each step confirms the success of the previous one.

Step 1: Pre-Operation Readiness & Validation

  • Validate Engineering Controls : Before opening the chemical container, verify your chemical fume hood has a face velocity of 80–100 feet per minute (fpm) using the digital monitor.

    • Self-Validation: Perform a tissue flutter test at the sash opening to visually confirm negative pressure.

  • Don PPE : Equip the PPE detailed in the matrix above. Double-glove if you will be dissolving the compound in high-penetration solvents like DMSO.

Step 2: Weighing and Transfer (Draft-Free Protocol)

  • Prepare the Environment : Lower the fume hood sash to the minimum ergonomic height to create a physical barrier between the focal reaction point and your breathing zone.

  • Anti-Static Transfer : Use anti-static weigh boats and a grounded micro-spatula.

    • Causality: Static charge can cause the 305.4 g/mol powder to repel and aerosolize outside the primary container.

  • Mass Validation : Tare the balance with the empty sealed vial, add the compound, seal the vial, and re-weigh.

    • Self-Validation: Calculating the difference ensures zero mass was lost to the environment as airborne dust.

Step 3: Solution Preparation & Synthesis

  • Closed-System Dissolution : Add your solvent (e.g., DMSO, ethanol) to the vial while it remains inside the fume hood. Cap the vial immediately before vortexing or sonicating.

  • Inert Atmosphere (Optional but Recommended) : If the downstream application is sensitive to oxidation, purge the headspace with Argon or Nitrogen before sealing.

SafeHandlingWorkflow Start Pre-Operation Fume Hood & PPE Check Weighing Weighing & Transfer (Anti-static, Draft-free) Start->Weighing Synthesis Reaction / Synthesis (Closed System) Weighing->Synthesis Spill Spill or Exposure? Synthesis->Spill Decon Decontamination Protocol (Solvent + Aqueous Wash) Spill->Decon Yes Waste Waste Segregation (Hazardous Organics) Spill->Waste No Decon->Waste End Final Disposal & Logbook Entry Waste->End

Operational workflow for the safe handling and disposal of 4-(4-Butoxybenzoyl)quinoline.

Spill Response and Decontamination Plan

In the event of a breach, execute the following protocol immediately:

Step 1: Containment

  • Dry Powder Spills : Do not dry sweep. Gently cover the powder with damp absorbent paper to suppress dust generation.

  • Solution Spills : Surround the spill perimeter with an inert absorbent material (e.g., diatomaceous earth) to prevent spreading[6].

Step 2: Neutralization and Cleaning

  • Collect the absorbed material using non-sparking tools and place it into a sealable hazardous waste container.

  • Wash the contaminated surface with 70% ethanol to dissolve residual quinoline, followed by a secondary wash with standard laboratory detergent and water.

  • Self-Validation: Inspect the cleaned area with a handheld UV lamp (365 nm). Many quinoline derivatives exhibit natural fluorescence; a lack of fluorescence confirms complete decontamination.

Step 3: Personnel Decontamination

  • If dermal contact occurs, immediately remove contaminated clothing. Wash the affected area with copious amounts of lukewarm water and soap for at least 15 minutes[3][5].

    • Causality: Avoid using organic solvents on the skin, as they will accelerate the transdermal absorption of the quinoline compound.

Waste Management & Disposal Plan

Improper disposal of quinoline derivatives poses severe environmental and regulatory risks.

Step 1: Segregation

  • Solid Waste : Place all contaminated weigh boats, gloves, and paper towels into a dedicated solid hazardous waste bin lined with a heavy-duty poly bag.

  • Liquid Waste : Segregate liquid waste into "Halogenated" or "Non-Halogenated" organic waste carboys, strictly depending on the solvent vehicle used.

Step 2: Labeling

  • Clearly label all waste containers with: "Hazardous Waste: Toxic Organics (Quinoline Derivative, CAS 1706462-36-3)".

  • Explicitly note the hazards: "Suspected Mutagen / Hepatotoxin / Aquatic Toxicity".

Step 3: Final Disposal

  • Submit a chemical waste pickup request to your Environmental Health and Safety (EHS) department. This compound must be slated for high-temperature incineration[5].

References

  • ChemSrc - "1706462-36-3_4-(4-Butoxybenzoyl)quinoline Physical and Chemical Properties". URL: [Link]

  • Science and Education Publishing - "Protective Effects of Ruitn and / or Hesperidin Against Doxorubicin-Induced Hepatotoxicity" (Quinoline Toxicity Mechanisms). URL: [Link]

  • PENTA Chemicals - "Quinoline - SAFETY DATA SHEET". URL: [Link]

  • Clemson University - "Quinoline Safety Guidelines". URL:[Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(4-Butoxybenzoyl)quinoline
Reactant of Route 2
Reactant of Route 2
4-(4-Butoxybenzoyl)quinoline
© Copyright 2026 BenchChem. All Rights Reserved.